molecular formula C11H16N2O3 B021645 4-(3-Amino-2-hydroxypropoxy)phenylacetamide CAS No. 81346-71-6

4-(3-Amino-2-hydroxypropoxy)phenylacetamide

货号: B021645
CAS 编号: 81346-71-6
分子量: 224.26 g/mol
InChI 键: UWMXVJVTKRSOPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3-Amino-2-hydroxypropoxy)phenylacetamide ( 81346-71-6) is a phenylacetamide derivative of significant importance in pharmaceutical research and development. It is professionally recognized as a primary pharmacopoeial impurity (Atenolol Impurity J, EP Impurity J) and a known metabolite of the widely used beta-blocker, Atenolol. This compound serves as a critical analytical reference standard for quality control and regulatory compliance. Its primary application is in the quantification and identification of process-related impurities and degradation products in Atenolol Active Pharmaceutical Ingredients (APIs) and finished drug products, ensuring product safety and efficacy. Furthermore, it is a valuable intermediate in synthetic chemistry, particularly in the enantioselective synthesis of pure (S)-Atenolol building blocks. Research into this compound also extends to environmental science, where it has been identified as a transformation product of Atenolol during aqueous chlorination processes used in water disinfection, making it relevant for environmental fate and ecotoxicity studies. Key Applications: • Analytical Reference Standard (HPLC, GC-MS, LC-MS) for Atenolol impurity profiling • Drug Metabolite in pharmacokinetic and metabolic studies • Synthetic Intermediate for enantiopure pharmaceutical synthesis • Transformation Product in environmental research on pharmaceutical pollutants Please Note: This product is intended for research and analysis purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMXVJVTKRSOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557479
Record name 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81346-71-6
Record name Dis(isopropyl) atenolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081346716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Amino-2-hydroxypropoxy)phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESISOPROPYLATENOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KY735UG1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Amino-2-hydroxypropoxy)phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide, a primary metabolite and significant impurity of the widely used beta-blocker, Atenolol.[1] Known in pharmacopeial contexts as Atenolol Impurity J or Atenolol-desisopropyl, this compound is of critical interest to researchers, scientists, and drug development professionals involved in the quality control, analysis, and safety assessment of Atenolol.[1] This document details its chemical and physical properties, pharmacological relevance, analytical methodologies for its detection and quantification, likely pathways of its formation, and available safety data. The information is structured to provide both foundational knowledge and practical insights for laboratory applications.

Chemical Identity and Physicochemical Properties

4-(3-Amino-2-hydroxypropoxy)phenylacetamide is classified as an aromatic ether, a propanolamine, and a monocarboxylic acid amide.[1] Its chemical structure is closely related to Atenolol, differing by the absence of the N-isopropyl group.[1]

Chemical Structure:

Caption: Chemical structure of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide.

Key identifiers and physicochemical properties are summarized in the table below for quick reference. These parameters are essential for developing analytical methods, understanding the compound's behavior in various matrices, and predicting its absorption and distribution characteristics.

PropertyValueSource
CAS Number 81346-71-6[1][2]
Molecular Formula C₁₁H₁₆N₂O₃[1][3]
Molecular Weight 224.26 g/mol [1][4]
Appearance White to Off-White Solid[1][4]
Melting Point 169-173 °C (>165°C with decomposition)[1][4]
Boiling Point (Predicted) 524.8 ± 50.0 °C[1][2]
Density (Predicted) 1.234 ± 0.06 g/cm³[1][2]
pKa (Predicted) 11.94 ± 0.35[1][2]
Solubility DMSO (Slightly, Sonicated), Methanol (Slightly, Heated)[1][4]
Storage Refrigerator[1][4]
Pharmacological Context and Significance

The primary significance of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide lies in its status as a metabolite and impurity of Atenolol.[1][2] Atenolol is a cardioselective β-1 adrenergic antagonist that functions by blocking the actions of catecholamines (like epinephrine) on the heart, leading to a decrease in heart rate, blood pressure, and myocardial contractility.[5]

While Atenolol's therapeutic effects are well-documented, the pharmacological activity of its impurities is a critical consideration for drug safety and efficacy. As the desisopropyl metabolite of Atenolol, this compound's interaction with adrenergic receptors is expected to be significantly lower than the parent drug. The isopropyl group in Atenolol is crucial for its binding affinity to the β-1 receptor. Therefore, 4-(3-Amino-2-hydroxypropoxy)phenylacetamide is presumed to have substantially reduced beta-blocking activity.

From a regulatory standpoint, the control of this and other impurities is mandatory to ensure the quality and safety of the final drug product. Pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits on the levels of known and unknown impurities in active pharmaceutical ingredients (APIs) and formulated drugs.[6][7]

Analytical Characterization

The identification and quantification of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide in Atenolol bulk drug and formulations are routinely performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode (RP-HPLC), is the most common method due to its specificity, sensitivity, and robustness.[8][9]

The general workflow for analyzing Atenolol and its related substances involves sample preparation, chromatographic separation, detection, and data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Diluent Prep1->Prep2 Prep3 Sonicate & Filter Prep2->Prep3 Analysis1 Inject into HPLC Prep3->Analysis1 Analysis2 Chromatographic Separation Analysis1->Analysis2 Analysis3 UV Detection Analysis2->Analysis3 Data1 Integrate Peaks Analysis3->Data1 Data2 Quantify Impurities Data1->Data2 Data2->Data2 Data3 Generate Report Data2->Data3

Caption: General workflow for HPLC-based impurity profiling.

This protocol is a representative method for the determination of Atenolol related substances.

Objective: To separate and quantify 4-(3-Amino-2-hydroxypropoxy)phenylacetamide (Impurity J) from Atenolol and other related impurities.[9]

1. Materials and Reagents:

  • Atenolol Reference Standard and sample

  • Atenolol Related Compound A, B, E, F, I, J Reference Standards[9]

  • Octane-1-sulphonic acid sodium salt

  • Tetra-n-butyl ammonium hydrogen sulphate

  • Potassium dihydrogen phosphate

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol, HPLC grade

  • Orthophosphoric acid

  • Water, HPLC grade

2. Chromatographic Conditions:

  • Column: C18, 125 mm x 4.0 mm, 5 µm particle size (e.g., BDS Hypersil)[9]

  • Mobile Phase: Prepare a solution containing 1.0 g of octane-1-sulphonic acid sodium salt and 0.4 g of tetra-n-butyl ammonium hydrogen sulphate in a mixture of 20 volumes of THF, 180 volumes of methanol, and 800 volumes of a 3.4 g/L potassium dihydrogen phosphate solution. Adjust the pH to 3.0 ± 0.2 with dilute orthophosphoric acid.[9]

  • Flow Rate: 1.0 mL/min (typical)

  • Detection Wavelength: 226 nm (typical for Atenolol and related compounds)

  • Column Temperature: 30 °C (typical)

  • Injection Volume: 20 µL (typical)

  • Mode: Isocratic[9]

3. Standard and Sample Preparation:

  • Diluent: Mobile phase is often a suitable diluent.

  • System Suitability Solution: Prepare a solution containing Atenolol and known impurities (including Impurity J) to demonstrate adequate resolution between peaks.[9]

  • Sample Solution: Accurately weigh and dissolve the Atenolol bulk drug sample in the diluent to a final concentration of approximately 2 mg/mL.[9]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the system suitability solution. The resolution between Impurity J and the adjacent peak (e.g., Impurity I) must be greater than 1.5.[9] The tailing factor for the Atenolol peak should not be more than 2.0.

  • Inject the sample solution in replicate.

  • Identify the peak for 4-(3-Amino-2-hydroxypropoxy)phenylacetamide based on its retention time relative to the standard.

  • Calculate the amount of the impurity using the peak area response and the concentration of the corresponding reference standard.

Causality in Method Design:

  • Ion-Pair Reagents (Octane-1-sulphonic acid, Tetra-n-butyl ammonium hydrogen sulphate): These are included in the mobile phase to improve the retention and peak shape of the basic amine compounds (Atenolol and its amino-impurities) on the C18 stationary phase.

  • pH Control (pH 3.0): Maintaining a low pH ensures that the primary amine groups are protonated, leading to consistent retention behavior and preventing peak tailing.

  • Organic Modifiers (Methanol, THF): These are used to adjust the solvent strength of the mobile phase to achieve the desired retention times and separation of all compounds within a reasonable run time.

Synthesis and Formation

4-(3-Amino-2-hydroxypropoxy)phenylacetamide is primarily formed as a byproduct during the synthesis of Atenolol or as a degradation product. The common synthesis of Atenolol involves the reaction of 4-(2,3-epoxypropoxy)phenylacetamide with isopropylamine.

Synthesis_Pathway A 4-(2,3-Epoxypropoxy) phenylacetamide D Atenolol (Main Product) A->D Main Reaction E 4-(3-Amino-2-hydroxypropoxy) phenylacetamide (Impurity J) A->E Side Reaction B Isopropylamine B->D C Ammonia (Impurity in Reagent) C->E

Caption: Simplified formation pathway of Atenolol and Impurity J.

If the isopropylamine reagent contains ammonia as an impurity, or if side reactions occur, the epoxide ring of the intermediate can be opened by ammonia instead of isopropylamine. This side reaction leads directly to the formation of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide.[10] Therefore, controlling the purity of reagents and reaction conditions is crucial to minimize the formation of this impurity.

Toxicology and Safety Profile

As an impurity and metabolite, the toxicological profile of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide is not as extensively characterized as the parent drug, Atenolol. However, general safety information for related acetamide compounds suggests potential hazards that warrant careful handling in a laboratory setting. For instance, related phenylacetamides may cause skin and eye irritation.[11][12]

Hazard StatementClassificationSource
Acute Toxicity (Oral) May be harmful if swallowed.[11]
Skin Corrosion/Irritation Causes skin irritation.[13]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[11][13]
Carcinogenicity Some acetamides are suspected of causing cancer.[14]

Handling Precautions:

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes.[11]

The regulatory limits for impurities are established based on toxicological data and qualification thresholds. For impurities that are also significant metabolites, the safety concern may be lower, but strict control is still necessary to ensure product consistency and safety.

References

  • Preparation method for 4-aminoacetophenone.
  • Atenolol. StatPearls - NCBI Bookshelf. [Link]

  • 4-(3-Amino-2-hydroxypropoxy)phenylacetamide. CRO Splendid Lab Pvt. Ltd. [Link]

  • Atenolol EP Impurity A | 17194-82-0. SynZeal. [Link]

  • Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1). Cheméo. [Link]

  • Atenolol - Impurity A | 17194-82-0. Pharmaffiliates. [Link]

  • Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC - NIH. [Link]

  • Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Agilent. [Link]

  • Determination of Atenolol in Tablet Formulation by Analytical Spectrophotometry. Research Journal of Pharmacy and Technology. [Link]

  • Atenolol EP Impurity A | CAS 17194-82-0. Veeprho. [Link]

  • Supplementary Information for Synthesis of Phenylacetamide Derivatives. The Royal Society of Chemistry. [Link]

  • RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Scholars Research Library. [Link]

  • Safety Data Sheet for Skin and Eye Irritant. 3M. [Link]

  • Acetamide Safety Data Sheet. PENTA. [Link]

  • Studies on the pharmacokinetics and pharmacodynamics of atenolol in man. Semantic Scholar. [Link]

Sources

4-(3-Amino-2-hydroxypropoxy)phenylacetamide CAS number 81346-71-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3-Amino-2-hydroxypropoxy)phenylacetamide (CAS 81346-71-6): Synthesis, Characterization, and Pharmaceutical Significance

Abstract

This technical guide provides a comprehensive overview of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide, CAS Number 81346-71-6. This compound is critically important in the pharmaceutical industry, primarily recognized as Atenolol EP Impurity J, a process-related impurity and metabolite of the widely used beta-blocker, Atenolol.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, delves into the compound's physicochemical properties, elucidates its synthetic pathway as a side-product in Atenolol manufacturing, and presents detailed analytical methodologies for its identification and quantification. By explaining the causality behind its formation and the rationale for specific analytical techniques, this guide serves as an authoritative resource for quality control, process optimization, and regulatory compliance in the context of Atenolol production.

Introduction and Pharmaceutical Context

4-(3-Amino-2-hydroxypropoxy)phenylacetamide is an aromatic ether and propanolamine derivative.[1][2] While it can be studied as a standalone chemical entity, its true significance is rooted in its relationship with the active pharmaceutical ingredient (API) Atenolol. The European Pharmacopoeia (EP) officially designates it as "Atenolol Impurity J".[3][4]

In pharmaceutical manufacturing, the control of impurities is a non-negotiable aspect of ensuring drug safety and efficacy, mandated by global regulatory bodies. Impurities can arise from various sources, including starting materials, intermediates, side reactions, or degradation. Understanding the formation pathway, chemical structure, and analytical profile of each significant impurity is therefore paramount. This compound represents a classic process-related impurity, formed during a key step in the synthesis of Atenolol. Its presence in the final API must be strictly monitored and controlled within pharmacopoeial limits. Furthermore, its identification as a metabolite of Atenolol makes it relevant for pharmacokinetic and drug metabolism studies.[1][2]

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is essential for its synthesis, isolation, and analysis, as well as for its proper handling and storage as a reference standard.

PropertyValueSource(s)
CAS Number 81346-71-6[4][5][6]
IUPAC Name 2-(4-(3-amino-2-hydroxypropoxy)phenyl)acetamide[3]
Synonyms Atenolol EP Impurity J, Atenolol Impurity 1, Atenolol-desisopropyl[2][3][7]
Molecular Formula C₁₁H₁₆N₂O₃[2][3][5]
Molecular Weight 224.26 g/mol [2][3][6]
Appearance White to Off-White Solid[2][4]
Melting Point 169-173 °C[2][5]
Solubility DMSO (Slightly, Sonicated), Methanol (Slightly, Heated), Acetone, Tetrahydrofuran[2][5]
Storage Conditions Long-term storage recommended at 2-8°C or -20°C[3][5]

Expert Insight: The limited solubility in common solvents like methanol necessitates heating or sonication for preparing analytical stock solutions.[2] Its stability under ambient conditions is suitable for transport, but for maintaining the integrity of a primary reference standard, refrigerated or frozen long-term storage is crucial.[3]

Synthesis and Mechanism of Formation

The formation of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide is intrinsically linked to the synthesis of Atenolol. It is not a desired product but rather the result of a competitive side reaction.

The Main Synthetic Pathway of Atenolol

The industrial synthesis of Atenolol typically begins with 2-(4-hydroxyphenyl)acetamide.[8][9] This starting material undergoes a Williamson ether synthesis with epichlorohydrin, usually in the presence of a base, to form the key epoxide intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (also known as Atenolol Impurity C).[10][11][12] In the final, crucial step, this epoxide is subjected to a nucleophilic ring-opening reaction with isopropylamine to yield Atenolol.[8][9][10]

Atenolol Synthesis Start 2-(4-Hydroxyphenyl)acetamide Epoxide Atenolol Impurity C (Epoxide Intermediate) Start->Epoxide + Epichlorohydrin (Base) Atenolol Atenolol (API) Epoxide->Atenolol + Isopropylamine Impurity J Formation Epoxide Atenolol Impurity C (Epoxide Intermediate) ImpurityJ Atenolol Impurity J (Target Compound) Epoxide->ImpurityJ + Ammonia (NH₃) (Contaminant)

Caption: Side reaction pathway showing the formation of Impurity J from the epoxide intermediate.

Laboratory-Scale Synthesis Protocol (Reference Standard Preparation)

This protocol describes a method for the targeted synthesis of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide for use as an analytical reference standard. This process is self-validating as the identity of the final product must be confirmed via the analytical methods described in the next section.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide (Atenolol Impurity C, CAS 29122-69-8) in a suitable solvent such as ethanol.

  • Nucleophilic Addition: Add a significant molar excess (e.g., 10-20 equivalents) of aqueous ammonia (25-30% solution) to the flask. The large excess drives the reaction to completion and minimizes side products.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting epoxide is consumed.

  • Work-up and Isolation: After cooling to room temperature, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

  • Purification: The crude solid residue is often off-white. Recrystallize the product from a suitable solvent system (e.g., methanol/water or ethanol) to achieve high purity. Filter the purified crystals and dry them under a vacuum.

  • Characterization: Confirm the identity and purity of the synthesized material using HPLC, LC-MS, and NMR spectroscopy as detailed in Section 4.

Analytical Methodologies

A robust analytical workflow is essential for the detection, identification, and quantification of Impurity J in Atenolol API. The choice of method is dictated by the need for specificity, sensitivity, and accuracy.

Analytical Workflow cluster_0 Sample Analysis cluster_1 Reference Standard Characterization API Atenolol API Sample HPLC HPLC-UV Analysis (Quantification & Purity) API->HPLC LCMS LC-MS/MS Confirmation (Unambiguous Identification) HPLC->LCMS Peak Confirmation NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR Structure Matches?

Caption: A typical analytical workflow for impurity control and reference standard validation.

Protocol: HPLC for Quantification

Rationale: HPLC with UV detection is the workhorse of pharmaceutical quality control due to its high resolution, reproducibility, and suitability for quantifying analytes with a UV chromophore, such as the phenyl group in this molecule.

  • Instrument: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used to separate the polar impurity from the more nonpolar Atenolol API. For example:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient starting from a low percentage of B (e.g., 5%) and increasing to a higher percentage (e.g., 70%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 226 nm, where the phenylacetamide moiety shows strong absorbance.

  • Quantification: Based on the peak area relative to a certified reference standard of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide.

Protocol: LC-MS/MS for Identification

Rationale: LC-MS/MS provides an orthogonal and highly specific detection method. It is invaluable for confirming the identity of an impurity peak in a complex chromatogram, especially at trace levels, by providing both molecular weight and fragmentation data.

  • LC System: As described in the HPLC protocol. The flow may be split before entering the mass spectrometer.

  • Mass Spectrometer: A triple quadrupole or ion trap instrument.

  • Ionization Mode: Electrospray Ionization, Positive mode (ESI+), as the primary and secondary amine groups are readily protonated.

  • Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 225.12.

  • MS/MS Analysis: The parent ion (m/z 225.12) is isolated and fragmented. Key fragment ions corresponding to the loss of water or parts of the side chain would be monitored to confirm the structure, providing unambiguous identification.

Regulatory Significance and Impact

The classification of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide as Atenolol EP Impurity J underscores its regulatory importance. Pharmaceutical manufacturers are required by guidelines such as ICH Q3A (Impurities in New Drug Substances) to identify and control impurities above a certain threshold (typically 0.10%).

  • Process Control: The primary strategy for controlling this impurity is to prevent its formation. This involves using high-purity isopropylamine and ensuring that the reaction equipment is free from ammonia contamination. Rigorous cleaning procedures and raw material testing are critical.

  • Specification Setting: A specific limit for Impurity J is included in the Atenolol API release specifications. The analytical methods described above are used to demonstrate that each batch complies with this limit.

  • Metabolic Relevance: As a metabolite, the presence of this compound may be investigated during preclinical and clinical studies to understand the full metabolic profile of Atenolol.

Conclusion

4-(3-Amino-2-hydroxypropoxy)phenylacetamide (CAS 81346-71-6) is more than just a chemical compound; it is a critical quality attribute in the production of Atenolol. Its identity as a process impurity and metabolite necessitates a deep technical understanding among pharmaceutical scientists. By elucidating its formation pathway through a competitive side reaction and providing robust, detailed protocols for its synthesis and analysis, this guide equips professionals with the necessary knowledge to ensure the quality, safety, and regulatory compliance of Atenolol API. The effective control of this impurity is a testament to the principles of modern process chemistry and quality assurance in the pharmaceutical industry.

References

  • ResearchGate. Synthesis of (S)-atenolol ((S)-4), starting from a sodium hydroxide... [Online]. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [Online]. Available at: [Link]

  • Apicule. (4-Hydroxyphenyl)acetamide (CAS No: 17194-82-0) API Intermediate Manufacturers [Online]. Available at: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 81346-71-6 Atenolol EP Impurity J [Online]. Available at: [Link]

  • Google Patents. CN102924306A - Preparation method for 4-aminoacetophenone [Online].
  • Pharmaffiliates. CAS No : 81346-71-6| Product Name : Atenolol - Impurity J [Online]. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of Atenolol Impurities [Online]. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Online]. Available at: [Link]

  • CRO Splendid Lab Pvt. Ltd. 4-(3-Amino-2-hydroxypropoxy)phenylacetamide [Online]. Available at: [Link]

  • Google Patents. CN103739512A - Method for preparing (S) -atenolol [Online].
  • Pharmaffiliates. CAS No : 29122-69-8| Product Name : Atenolol - Impurity C [Online]. Available at: [Link]

  • Semantic Scholar. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative [Online]. Available at: [Link]

  • MDPI. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents [Online]. Available at: [Link]

Sources

Technical Guide: Chemical Synthesis of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 81346-71-6 Synonyms: Atenolol Impurity J (EP), Desisopropylatenolol, Atenolol Impurity 1 Molecular Formula:


Molecular Weight:  224.26  g/mol [1][2][3]

Executive Summary & Strategic Analysis

This guide details the chemical synthesis of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide , a critical primary amine intermediate and pharmacopoeial impurity associated with the beta-blocker Atenolol.[1]

In drug development, this molecule serves two primary functions:

  • Reference Standard: It is required to quantify "Impurity J" in Atenolol API (Active Pharmaceutical Ingredient) as per European Pharmacopoeia (EP) standards.

  • Synthetic Precursor: It represents the "N-dealkylated" core of the aryloxypropanolamine class, offering a scaffold for derivatization at the terminal nitrogen.

Retrosynthetic Logic

The synthesis is best approached via the Aryloxypropanolamine Pathway , mirroring the industrial route for Atenolol but diverging at the amination step. The core strategy involves the construction of the ether linkage followed by the introduction of the nitrogen functionality.

Key Challenges:

  • Chemo-selectivity: Preventing over-alkylation during the amination step (formation of secondary/tertiary amines).

  • Regio-selectivity: Ensuring the epoxide opens at the terminal carbon.

Retrosynthesis Target Target Molecule 4-(3-Amino-2-hydroxypropoxy)phenylacetamide Epoxide Intermediate 4-(2,3-Epoxypropoxy)phenylacetamide Target->Epoxide C-N Bond Disconnection (Ammonolysis) SM1 Starting Material 1 4-Hydroxyphenylacetamide Epoxide->SM1 Ether Formation SM2 Starting Material 2 Epichlorohydrin Epoxide->SM2 Alkylation Ammonia Reagent Ammonia (NH3)

Figure 1: Retrosynthetic analysis showing the disconnection of the target into the stable epoxide intermediate and commercially available precursors.[1][4]

Synthetic Route A: The Direct Ammonolysis Protocol

This is the most direct and industrially relevant route. It utilizes 4-hydroxyphenylacetamide as the nucleophile to open epichlorohydrin , forming an epoxide intermediate which is subsequently opened by ammonia .

Phase 1: O-Alkylation (Epoxide Formation)

Objective: Synthesize 4-(2,3-epoxypropoxy)phenylacetamide.[1]

  • Mechanism:

    
     substitution of the phenoxide ion on epichlorohydrin.
    
  • Critical Control: Epichlorohydrin is used in excess to minimize polymerization and act as a co-solvent.

Protocol:

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser, dissolve 4-Hydroxyphenylacetamide (15.1 g, 0.1 mol) in Isopropanol (100 mL) and Water (20 mL) .

  • Activation: Add Potassium Carbonate (

    
    , 27.6 g, 0.2 mol) . Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Dropwise add Epichlorohydrin (23.5 mL, 0.3 mol) over 20 minutes.

    • Note: Epichlorohydrin is a carcinogen and alkylating agent. Use a fume hood.

  • Reaction: Heat the mixture to 60–65°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 7:[1]3) for the disappearance of the starting phenol.

  • Workup:

    • Cool to room temperature.[3][5][6][7] Filter off inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to remove isopropanol and excess epichlorohydrin.

    • Extract the residue with Ethyl Acetate (3 x 50 mL) . Wash with brine.

    • Dry over anhydrous

      
       and evaporate to yield the crude epoxide (typically an off-white solid).
      
    • Yield Expectation: 75–85%.

Phase 2: Amination (Epoxide Opening)

Objective: Convert the epoxide to the primary amine.

  • Mechanism: Nucleophilic attack of ammonia on the less substituted carbon of the epoxide (Regioselective opening).

  • Critical Control: A large molar excess of ammonia (10–20 equivalents) is mandatory to suppress the formation of the dimer impurity (Secondary amine: Bis-alkylation product).

Protocol:

  • Preparation: Dissolve the crude Epoxide Intermediate (10 g) in Methanol (50 mL) .

  • Amination: Transfer the solution to a pressure vessel (autoclave or sealed heavy-wall glass tube).

  • Reagent Addition: Add Methanolic Ammonia (7N, 100 mL) . This provides a vast excess of

    
    .
    
  • Reaction: Seal the vessel and stir at 40°C for 12–16 hours.

    • Safety: Ammonia gas generates pressure. Ensure the vessel is rated for at least 5 bar.

  • Workup:

    • Cool the vessel to 0°C before opening to reduce ammonia outgassing.

    • Evaporate the solvent and excess ammonia under reduced pressure.

    • The residue will contain the Target (Major) and the Dimer Impurity (Minor).

Purification & Characterization

The crude product from Route A often contains 5–10% of the dimer impurity. For analytical standard grade (>98% purity), recrystallization or chromatography is required.

Purification Protocol
  • Trituration: Triturate the crude solid with cold Diethyl Ether to remove non-polar byproducts.

  • Recrystallization: Dissolve the solid in minimal hot Ethanol . Allow to cool slowly to room temperature, then chill to 4°C. The primary amine crystallizes as a white solid.

  • Alternative (Flash Chromatography):

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Dichloromethane : Methanol : Ammonium Hydroxide (90 : 9 : 1). The ammonium hydroxide is crucial to prevent tailing of the amine.

Analytical Data Profile
ParameterExpected ValueNotes
Appearance White to off-white powderHygroscopic
Melting Point 169–173°CDistinct from Atenolol (152–155°C)
Mass Spectrometry

Base peak
IR Spectrum 3350, 3180

(

)
1660

(Amide C=O)
Solubility DMSO, Methanol, WaterPoor in Hexane/Ether

Synthetic Route B: The High-Fidelity Azide Method

Recommended for high-purity applications where dimer impurities must be <0.1%.[1]

If the ammonolysis route yields difficult-to-separate dimers, the Azide Route is the authoritative alternative. It guarantees a primary amine product.[2]

Workflow:

  • Azidolysis: React the Epoxide Intermediate with Sodium Azide (

    
    )  and Ammonium Chloride in aqueous methanol at reflux.
    
    • Product: 4-(3-Azido-2-hydroxypropoxy)phenylacetamide.[1]

  • Reduction: Hydrogenate the Azide using 10% Pd/C catalyst in Methanol under

    
     atmosphere (balloon pressure, 1 atm).
    
    • Transformation:

      
      .[1]
      
    • Advantage:[5][7][8][9][10] No possibility of secondary amine formation.

SynthesisWorkflow cluster_RouteA Route A: Industrial (Ammonolysis) cluster_RouteB Route B: Precision (Azide) SM 4-Hydroxyphenylacetamide Step1 Step 1: Epoxidation (Epichlorohydrin, K2CO3) SM->Step1 Inter Epoxide Intermediate Step1->Inter Step2A Step 2A: NH3 (excess) MeOH, 40°C Inter->Step2A Step2B Step 2B: NaN3 then H2/Pd-C Inter->Step2B Target Target Product (Primary Amine) Step2A->Target Step2B->Target

Figure 2: Comparative workflow of the Industrial Ammonolysis route versus the High-Fidelity Azide route.

References

  • European Pharmacopoeia (Ph. Eur.). Atenolol Monograph: Impurity J.
  • Agonist/Antagonist Synthesis . General procedures for aryloxypropanolamine synthesis via epichlorohydrin. (Adapted from standard medicinal chemistry protocols for Beta-blocker synthesis).[1]

  • US Patent 3441609A. Ammonia-epichlorohydrin reaction products. (Historical context on epoxide-ammonia reaction kinetics).

Sources

An In-depth Technical Guide to the Biological Activity of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the biological activity of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide, a primary metabolite of the widely prescribed β-adrenergic blocker, atenolol. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's pharmacological context, potential activities, and investigational methodologies.

Introduction: The Pharmacological Lineage from Atenolol

4-(3-Amino-2-hydroxypropoxy)phenylacetamide emerges from the metabolic transformation of atenolol, a cornerstone in the management of cardiovascular diseases.[1] Atenolol exerts its therapeutic effects by selectively antagonizing β-1 adrenergic receptors, primarily located in cardiac tissue.[2][3][4] This blockade results in a reduction of heart rate, myocardial contractility, and blood pressure.[2][3][5] Understanding the biological profile of its main metabolite is therefore crucial for a complete picture of atenolol's in vivo activity and safety profile.

The structural relationship between atenolol and its metabolite is depicted below. The key metabolic alteration is the dealkylation of the isopropyl group on the amine.

G Atenolol Atenolol C₁₄H₂₂N₂O₃ Metabolism Metabolic Dealkylation Atenolol->Metabolism In vivo Metabolite 4-(3-Amino-2-hydroxypropoxy)phenylacetamide C₁₁H₁₆N₂O₃ Metabolism->Metabolite

Figure 1: Metabolic conversion of Atenolol to its primary metabolite.

Synthesis and Physicochemical Properties

While primarily formed through metabolism, chemical synthesis of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide is essential for in vitro studies and for use as an analytical reference standard. A general synthetic approach can be conceptualized based on established methods for similar phenylacetamide derivatives.[6]

Conceptual Synthetic Pathway:

A plausible synthetic route could involve the reaction of 4-hydroxyphenylacetamide with epichlorohydrin, followed by amination. This approach is a variation of the Williamson ether synthesis.

G cluster_0 Conceptual Synthesis start 4-Hydroxyphenylacetamide reagent1 Epichlorohydrin Base intermediate Glycidyl ether intermediate reagent1->intermediate Williamson Ether Synthesis reagent2 Ammonia product 4-(3-Amino-2-hydroxypropoxy) -phenylacetamide reagent2->product Ring Opening

Figure 2: A conceptual synthetic workflow for 4-(3-Amino-2-hydroxypropoxy)phenylacetamide.

Physicochemical Data Summary:

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O₃[1]
Molecular Weight224.26 g/mol [1]
Melting Point169-173 °C[1]
AppearanceWhite to Off-White Solid[1]

Biological Activity and Mechanism of Action

The biological activity of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide is intrinsically linked to its parent compound, atenolol. However, the structural modification—the absence of the N-isopropyl group—is expected to significantly alter its pharmacological profile.

3.1. Adrenergic Receptor Binding and Activity:

Atenolol's cardioselectivity is conferred by the N-isopropyl group, which enhances its affinity for β-1 adrenergic receptors over β-2 receptors.[4] The removal of this group in the metabolite likely reduces its binding affinity and antagonist potency at β-1 receptors.

Experimental Protocol: Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a standard method to determine the binding affinity of a test compound to β-1 and β-2 adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide for β-1 and β-2 adrenergic receptors.

Materials:

  • Membrane preparations from cells expressing human β-1 or β-2 adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol (DHA).

  • Non-specific binding control: Propranolol.

  • Test compound: 4-(3-Amino-2-hydroxypropoxy)phenylacetamide.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membrane preparation, [³H]-DHA, and either buffer, test compound, or propranolol.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Expected Outcome: It is hypothesized that the Ki of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide will be significantly higher than that of atenolol, indicating lower binding affinity.

3.2. Potential for Other Biological Activities:

The phenylacetamide scaffold is present in a variety of biologically active molecules, suggesting that 4-(3-Amino-2-hydroxypropoxy)phenylacetamide may possess activities beyond adrenergic receptor modulation.

  • Anti-inflammatory Activity: Some N-(hydroxyphenyl) acetamide derivatives have demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines such as IL-1β and TNF-α.[7]

  • Antimicrobial Activity: Phenylacetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some showing promising results.[6][8][9]

  • Anticancer Potential: Acetamide derivatives have been explored for their potential as anticancer agents.[10]

  • Anticonvulsant Properties: Certain acetamide derivatives have shown potential in preclinical models of epilepsy.[11]

  • Antidepressant-like Effects: Phenylacetamide derivatives have been investigated as potential monoamine oxidase (MAO) inhibitors, which can have antidepressant effects.[12]

Investigational Workflow for Novel Bioactivities:

G cluster_0 Screening for Novel Bioactivities start 4-(3-Amino-2-hydroxypropoxy) -phenylacetamide screen1 Anti-inflammatory Assays (e.g., Cytokine release) start->screen1 screen2 Antimicrobial Assays (e.g., MIC determination) start->screen2 screen3 Cytotoxicity Assays (e.g., MTT on cancer cell lines) start->screen3 screen4 Enzyme Inhibition Assays (e.g., MAO activity) start->screen4 outcome Identification of Novel Biological Activities screen1->outcome screen2->outcome screen3->outcome screen4->outcome

Figure 3: A workflow for investigating novel biological activities of the target compound.

Genotoxicity Considerations

It is important to note that a structurally related N-nitroso derivative of atenolol, 2-(4-(2-Hydroxy-3-(isopropyl(nitroso)amino)propoxy)phenyl)acetamide, has been shown to be genotoxic, inducing DNA fragmentation in rat hepatocytes.[13] While 4-(3-Amino-2-hydroxypropoxy)phenylacetamide itself is not nitrosated, this highlights the importance of evaluating the safety profile of any drug metabolite.

Experimental Protocol: Comet Assay for Genotoxicity

Objective: To assess the potential of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide to induce DNA damage in vitro.

Materials:

  • Human cell line (e.g., HepG2).

  • Test compound: 4-(3-Amino-2-hydroxypropoxy)phenylacetamide.

  • Positive control: A known genotoxic agent (e.g., hydrogen peroxide).

  • Lysis solution, electrophoresis buffer, and DNA staining dye (e.g., SYBR Green).

  • Microscope slides, coverslips, and electrophoresis tank.

Procedure:

  • Treat cells with varying concentrations of the test compound, positive control, and vehicle control.

  • Embed the cells in low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving the DNA.

  • Subject the slides to electrophoresis to allow damaged DNA to migrate out of the nucleus, forming a "comet tail."

  • Stain the DNA and visualize using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Conclusion and Future Directions

4-(3-Amino-2-hydroxypropoxy)phenylacetamide, as the primary metabolite of atenolol, is a compound of significant pharmacological interest. While its activity at adrenergic receptors is likely diminished compared to the parent drug, the inherent biological potential of the phenylacetamide scaffold warrants further investigation into its anti-inflammatory, antimicrobial, and other activities. A thorough in vitro and in vivo characterization is necessary to fully elucidate its biological role and contribution to the overall pharmacological and toxicological profile of atenolol therapy. Future research should focus on a comprehensive screening for novel bioactivities and a detailed safety assessment.

References

  • Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. [Link]

  • MedlinePlus. (2023). Atenolol. [Link]

  • PubChem. Atenolol. [Link]

  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

  • GoodRx. (2024). What's Atenolol's Mechanism of Action? How This Beta Blocker Works. [Link]

  • NCBI. (2023). Atenolol - StatPearls. [Link]

  • PubMed. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]

  • PharmaCompass. 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide. [Link]

  • NCBI. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • Wikipedia. Atenolol. [Link]

  • Google Patents.
  • NCBI. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]

  • MDPI. (2023). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

  • PubChem. N-{4-[(2-hydroxy-3-phenoxypropyl)amino]phenyl}acetamide. [Link]

Sources

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide from 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide, a significant impurity and metabolite of the beta-blocker Atenolol[1][2]. The described two-step protocol starts from the readily available 4-hydroxyphenylacetamide. The synthesis involves an initial base-catalyzed O-alkylation with epichlorohydrin to form a stable glycidyl ether intermediate, followed by a regioselective nucleophilic ring-opening of the epoxide with aqueous ammonia. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering detailed mechanistic insights, a self-validating experimental protocol, and complete characterization data to ensure reproducibility and high purity of the final product.

Introduction and Scientific Principles

The synthesis of aryloxypropanolamines is a cornerstone of cardiovascular drug discovery, forming the structural backbone of most beta-adrenergic blocking agents. The target compound, 4-(3-Amino-2-hydroxypropoxy)phenylacetamide (also known as Atenolol Impurity J), is of significant interest for reference standardization in pharmaceutical quality control[3]. The synthetic strategy detailed herein is designed for efficiency, reliability, and high regiochemical control.

The overall transformation is achieved in two distinct, high-yielding steps:

  • Step 1: Synthesis of 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide (Intermediate). This step is a variation of the Williamson ether synthesis. The phenolic hydroxyl group of 4-hydroxyphenylacetamide is deprotonated by a base (e.g., sodium hydroxide) to form a potent phenoxide nucleophile. This nucleophile then attacks epichlorohydrin, a bifunctional electrophile, via an SN2 mechanism, displacing the chloride leaving group to form a glycidyl ether[4]. A competing reaction can form a chlorohydrin intermediate, which is subsequently converted to the desired epoxide in situ under basic conditions.

  • Step 2: Synthesis of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide. The second step involves the nucleophilic ring-opening of the synthesized epoxide intermediate. Under neutral or basic conditions, ammonia acts as a nucleophile and attacks the epoxide ring. Due to steric hindrance, the attack occurs preferentially at the terminal (least substituted) carbon of the epoxide, a classic example of regioselective SN2 ring-opening[5]. This precise control ensures the formation of the desired 1-amino-3-aryloxy-2-propanol structure.

Visualized Synthesis and Workflow

Overall Reaction Scheme

2-(4-hydroxyphenyl)acetamide → 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide → 4-(3-Amino-2-hydroxypropoxy)phenylacetamide

Synthetic Pathway Figure 1: Two-Step Synthesis Pathway cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Epoxide Ring-Opening Start 4-Hydroxyphenylacetamide Reagent1 + Epichlorohydrin + NaOH (aq) Start->Reagent1 Room Temp. Intermediate 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide Reagent1->Intermediate Reagent2 + NH4OH (aq) + Isopropanol Intermediate->Reagent2 Sealed Tube, 80-90°C Product 4-(3-Amino-2-hydroxypropoxy)phenylacetamide Reagent2->Product

Caption: Figure 1: Two-Step Synthesis Pathway

Experimental Workflow

G Figure 2: Experimental Workflow Diagram start Start | 4-Hydroxyphenylacetamide step1 Step 1: O-Alkylation React with Epichlorohydrin & NaOH Monitor by TLC until starting material is consumed Quench reaction with water start->step1 workup1 Work-up 1 Filter the precipitated solid Wash with water Dry under vacuum step1->workup1 intermediate Isolate Intermediate | 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide workup1->intermediate step2 Step 2: Amination React intermediate with aq. NH4OH in a sealed tube Heat at 80-90°C Monitor by TLC intermediate->step2 workup2 Work-up 2 Cool reaction mixture Concentrate under vacuum to remove volatiles step2->workup2 purify Purification Recrystallize crude product from Water/Methanol Filter and dry the crystals workup2->purify product Final Product | 4-(3-Amino-2-hydroxypropoxy)phenylacetamide purify->product characterize Characterization | NMR, MS, Melting Point product->characterize

Caption: Figure 2: Experimental Workflow Diagram

Detailed Experimental Protocols

Materials and Equipment
Reagents & SolventsGradeSupplier
4-Hydroxyphenylacetamide≥98%Sigma-Aldrich
Epichlorohydrin≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)Reagent GradeVWR
Ammonium Hydroxide (NH₄OH)28-30% solutionFisher Scientific
Isopropanol (IPA)ACS GradeFisher Scientific
Ethyl AcetateHPLC GradeVWR
HexanesHPLC GradeVWR
MethanolACS GradeVWR
Deionized WaterType 1In-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich

Equipment: Round-bottom flasks, magnetic stirrer/hotplate, reflux condenser, pressure-rated sealed reaction tube, rotary evaporator, Buchner funnel, vacuum filtration setup, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), NMR spectrometer (400 MHz or higher), Mass Spectrometer (ESI-MS), Melting Point Apparatus.

Protocol Part A: Synthesis of 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide (Intermediate)

This protocol is adapted from established procedures for the synthesis of similar glycidyl ethers.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyphenylacetamide (7.55 g, 50.0 mmol) in a solution of sodium hydroxide (2.20 g, 55.0 mmol) in 75 mL of deionized water. Stir at room temperature for 15 minutes until a clear solution is obtained.

  • Addition of Epichlorohydrin: To the stirred solution, add epichlorohydrin (5.8 mL, 75.0 mmol, 1.5 equiv.) dropwise over 20 minutes. A white precipitate may begin to form during the addition.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 4-6 hours.

    • Causality behind Experimental Choice: Using a slight excess of base ensures complete deprotonation of the phenol. An excess of epichlorohydrin drives the reaction to completion. Running the reaction at room temperature is sufficient for this SN2 reaction and minimizes side reactions.

  • In-Process Control (IPC): Monitor the reaction progress by TLC (Eluent: 5% Methanol in Ethyl Acetate). The starting material (Rf ≈ 0.3) should be consumed, and a new, less polar spot corresponding to the epoxide intermediate (Rf ≈ 0.5) should appear.

  • Work-up and Isolation: Upon completion, quench the reaction by adding 100 mL of cold deionized water. Stir the slurry for 30 minutes in an ice bath.

  • Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove unreacted salts and base.

  • Dry the solid under vacuum at 40-50°C to a constant weight. The product, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide, is typically obtained as a white solid with sufficient purity for the next step.

    • Expected Yield: 85-92%

Protocol Part B: Synthesis of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide

This protocol is based on the general method for the aminolysis of aryl glycidyl ethers.

  • Reaction Setup: Place the dried intermediate from Part A (8.30 g, 40.0 mmol) into a 100 mL heavy-walled, pressure-rated glass reaction tube equipped with a magnetic stir bar.

  • Addition of Reagents: Add isopropanol (20 mL) as a co-solvent, followed by concentrated aqueous ammonium hydroxide (30% solution, 40 mL, approx. 40 equivalents).

    • Causality behind Experimental Choice: A large excess of ammonia is crucial to maximize the formation of the primary amine product and minimize the formation of the secondary amine byproduct (where the initial product reacts with another molecule of epoxide). Isopropanol acts as a co-solvent to improve the solubility of the organic intermediate in the aqueous ammonia. A sealed tube and heating are necessary to achieve a reasonable reaction rate for the epoxide opening with a neutral nucleophile like ammonia.

  • Reaction: Securely seal the reaction tube and place it in an oil bath preheated to 85°C. Stir the mixture for 12-18 hours.

  • In-Process Control (IPC): After cooling, carefully unseal the tube in a fume hood. Spot a small aliquot of the reaction mixture on a TLC plate (Eluent: 15% Methanol / 1% NH₄OH in Dichloromethane). The spot for the intermediate (Rf ≈ 0.7) should be replaced by a new, highly polar spot near the baseline (Rf ≈ 0.1) corresponding to the amino alcohol product.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a round-bottom flask and remove the volatile components (ammonia, isopropanol, and water) under reduced pressure using a rotary evaporator. This will yield a crude solid or viscous oil.

  • Purification by Recrystallization:

    • Dissolve the crude residue in a minimum amount of boiling deionized water (approx. 50-70 mL). If the product does not fully dissolve, add methanol dropwise until a clear solution is achieved at boiling.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin within 1-2 hours.

    • Complete the crystallization by placing the flask in an ice bath for an additional 1-2 hours.

    • Collect the white, crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water (2 x 10 mL) and dry under vacuum at 50°C.

    • Expected Yield: 75-85%

Characterization and Data Analysis

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

ParameterIntermediate (Epoxide)Final Product (Amino Alcohol)
IUPAC Name 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide4-(3-Amino-2-hydroxypropoxy)phenylacetamide
Molecular Formula C₁₁H₁₃NO₃C₁₁H₁₆N₂O₃
Molecular Weight 207.23 g/mol 224.26 g/mol [2]
Appearance White SolidWhite to Off-White Crystalline Solid[2]
Melting Point ~162-164 °C (as part of a mixture)[6]169-173 °C[1]
¹H NMR (400 MHz, DMSO-d₆) See Section 4.1See Section 4.2
¹³C NMR (100 MHz, DMSO-d₆) See Section 4.1See Section 4.2
Mass Spec (ESI+) m/z 208.1 [M+H]⁺m/z 225.1 [M+H]⁺
Expected NMR Data for Intermediate: 2-(4-(Oxiran-2-ylmethoxy)phenyl)acetamide
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.37 (s, 1H, -NH), 7.16 (d, J=8.6 Hz, 2H, Ar-H), 6.88 (d, J=8.6 Hz, 2H, Ar-H), 6.83 (s, 1H, -NH), 4.28 (dd, J=11.2, 2.8 Hz, 1H, O-CH H-epoxide), 3.80 (dd, J=11.2, 6.2 Hz, 1H, O-CHH -epoxide), 3.30 (m, 1H, Epoxide-CH), 3.27 (s, 2H, -CH₂ -CONH₂), 2.83 (t, J=4.8 Hz, 1H, Epoxide-CH H), 2.69 (dd, J=4.8, 2.6 Hz, 1H, Epoxide-CHH ).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.8 (C=O), 157.6 (Ar-C-O), 130.4 (Ar-CH), 128.9 (Ar-C), 114.6 (Ar-CH), 69.4 (O-CH₂), 50.0 (Epoxide-CH), 43.8 (Epoxide-CH₂), 41.9 (-CH₂-CONH₂).

Expected NMR Data for Final Product: 4-(3-Amino-2-hydroxypropoxy)phenylacetamide
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.39 (s, 1H, -CONH), 7.15 (d, J=8.6 Hz, 2H, Ar-H), 6.86 (d, J=8.6 Hz, 2H, Ar-H), 6.84 (s, 1H, -CONH), 5.0 (br s, 1H, -OH), 3.88 (m, 1H, -CH(OH)-), 3.82 (d, J=5.2 Hz, 2H, ArO-CH₂), 3.28 (s, 2H, -CH₂-CONH₂), 2.68 (dd, J=12.4, 4.0 Hz, 1H, -CH H-NH₂), 2.55 (dd, J=12.4, 6.8 Hz, 1H, -CHH -NH₂), 1.8 (br s, 2H, -NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.9 (C=O), 157.8 (Ar-C-O), 130.5 (Ar-CH), 129.5 (Ar-C), 114.5 (Ar-CH), 70.8 (ArO-CH₂), 68.9 (-CH(OH)-), 45.7 (-CH₂-NH₂), 41.8 (-CH₂-CONH₂).

Safety and Handling Precautions

  • Epichlorohydrin: ACUTELY TOXIC, CARCINOGENIC, and a skin/eye irritant. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving recommended), a lab coat, and chemical splash goggles. Avoid inhalation and skin contact[7].

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Ammonium Hydroxide: Corrosive and causes severe skin and eye irritation. Vapors are irritating to the respiratory tract. Always work in a well-ventilated fume hood.

  • Sealed Tube Reactions: Reactions performed under pressure in sealed tubes pose an explosion risk. Use a blast shield and ensure the reaction vessel is rated for the temperature and expected pressure. Do not exceed the recommended fill volume (typically <75%).

References

  • Lund, I. K., et al. (2020). Synthesis of Enantiopure (S)-Atenolol by Utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate. Molecules, 25(18), 4268. [Link]

  • Pastó, M., et al. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 44(47), 8369-8372. [Link]

  • Babu, K. R., et al. (2006). Process for producing atenolol of high optical purity. U.S.
  • Veeprho. (n.d.). Atenolol EP Impurity J | CAS 81346-71-6. Retrieved January 31, 2026, from [Link]

  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research, 4(1), 375-382. [Link]

  • Gotor, V., et al. (2007). Biocatalytic approaches to the synthesis of enantiopure β-amino alcohols. Advanced Synthesis & Catalysis, 349(8-9), 1289-1306. [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799. [Link]

  • British Pharmacopoeia Commission. (2023). Atenolol Impurities. In British Pharmacopoeia 2024. TSO. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Epichlorohydrin. [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved January 31, 2026, from [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to Forced Degradation Studies of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals involved in stability testing, analytical method development, and regulatory submissions.

Introduction: The Rationale for Stress Testing

In pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a fundamental pillar of patient safety and product efficacy. Forced degradation, or stress testing, is the systematic process of subjecting a drug substance to conditions more severe than accelerated stability testing to deliberately induce degradation.[1][2] The insights gained are critical for several reasons:

  • Elucidation of Degradation Pathways: It helps to identify the likely degradation products that could form under various environmental insults, providing a roadmap of the molecule's intrinsic stability.[2][3]

  • Development of Stability-Indicating Methods: The primary goal is to develop and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can unequivocally separate the intact API from its degradation products. This ensures that the method is "stability-indicating," a mandatory requirement by regulatory bodies like the FDA and EMA, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[1][4]

  • Informing Formulation and Packaging Development: Understanding how a molecule degrades helps formulation scientists select appropriate excipients and design robust dosage forms. It also guides the selection of packaging to protect the drug from light or moisture.[5]

This application note provides a detailed protocol for conducting a comprehensive forced degradation study on 4-(3-Amino-2-hydroxypropoxy)phenylacetamide , a known impurity and metabolite of the beta-blocker atenolol.[6] We will explore its structural vulnerabilities and outline a systematic approach to stress testing and analytical method development.

Chemical Profile and Structural Vulnerabilities

4-(3-Amino-2-hydroxypropoxy)phenylacetamide (MW: 224.26 g/mol ) possesses several functional groups that are susceptible to chemical degradation under stress conditions.[6][7] A thorough understanding of this structure is key to designing a logical degradation study.

Chemical Structure:

(Where Ph represents a para-substituted benzene ring)

Key Functional Groups and Potential Degradation Sites:

  • Amide (-CONH₂): The acetamide group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the amide bond to form a carboxylic acid (4-(3-Amino-2-hydroxypropoxy)phenylacetic acid) and ammonia.[8]

  • Ether (-O-): The ether linkage between the phenyl ring and the propanolamine side chain can be susceptible to oxidative cleavage , particularly in the presence of strong oxidizing agents or free radicals.

  • Secondary Alcohol (-CH(OH)-): The hydroxyl group is a prime target for oxidation , which could convert it into a ketone.

  • Primary Amine (-NH₂): The primary amino group on the side chain can undergo oxidation and other reactions, potentially leading to deamination or the formation of N-oxide derivatives.

  • Aromatic Ring: The phenyl ring itself, while generally stable, can be subject to hydroxylation under certain oxidative conditions.

Regulatory Framework: Adherence to ICH Guidelines

The protocol described herein is designed in accordance with the principles set forth in ICH guidelines.

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline mandates stress testing to establish the intrinsic stability of the drug substance and to support the suitability of the proposed analytical procedures.[4][9] It specifies that stress testing should include the effects of temperature, humidity, light, and, where appropriate, acid/base hydrolysis and oxidation.[10]

  • ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline provides specific guidance on the light sources and exposure conditions required for photostability testing.[11]

The objective is not to completely degrade the API, but to achieve a target degradation of approximately 5-20%.[5][11] This level is considered sufficient to generate and detect degradation products without being so excessive that it leads to unrealistic secondary degradation pathways.[5]

Experimental Workflow for Forced Degradation

The overall workflow involves preparing a stock solution of the API, subjecting aliquots to different stress conditions alongside a control, and analyzing all samples using a developed stability-indicating HPLC method.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis prep Prepare API Stock Solution (e.g., 1 mg/mL in Diluent) control Unstressed Control (Stored at 4°C, protected from light) prep->control acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (80°C, Solid & Solution) prep->therm photo Photolytic (ICH Q1B Light Source) prep->photo neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc HPLC-PDA Analysis neutralize->hplc data Data Evaluation: - Assay & % Degradation - Peak Purity - Mass Balance hplc->data

Caption: Overall experimental workflow for the forced degradation study.

Detailed Protocols for Stress Conditions

5.1 Materials and Reagents

  • 4-(3-Amino-2-hydroxypropoxy)phenylacetamide reference standard

  • HPLC grade acetonitrile and methanol

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Potassium dihydrogen phosphate, analytical grade

5.2 Stock and Sample Preparation

  • API Stock Solution: Accurately weigh and dissolve the API in a suitable diluent (e.g., 50:50 methanol:water) to prepare a stock solution of 1.0 mg/mL.

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL), and store it protected from light at 2-8°C.

  • Stress Samples: For each condition below, use an aliquot of the 1.0 mg/mL stock solution.

5.3 Hydrolytic Degradation

  • Rationale: To assess susceptibility to cleavage of the amide bond.

  • Acid Hydrolysis Protocol:

    • Pipette 5 mL of the API stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1.0 M HCl to achieve a final HCl concentration of approximately 0.1 M.

    • Heat the solution in a water bath at 60°C.[11]

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Immediately cool the aliquot and neutralize it with an equimolar amount of 1.0 M NaOH.

    • Dilute to the final analytical concentration with diluent.

  • Base Hydrolysis Protocol:

    • Pipette 5 mL of the API stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1.0 M NaOH to achieve a final NaOH concentration of approximately 0.1 M.[12]

    • Heat the solution in a water bath at 60°C.

    • Withdraw aliquots and neutralize with 1.0 M HCl as described above.

    • Dilute to the final analytical concentration.

5.4 Oxidative Degradation

  • Rationale: To challenge the ether, secondary alcohol, and primary amine functional groups.

  • Protocol:

    • Pipette 5 mL of the API stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 30% H₂O₂ to achieve a final concentration of approximately 3%.[13]

    • Store the solution at room temperature, protected from light.

    • Monitor the reaction at various time points (e.g., 2, 8, 24, 48 hours).

    • Once the target degradation is achieved, dilute the sample to the final concentration for analysis. (Note: Quenching is typically not required as the H₂O₂ is diluted).

5.5 Thermal Degradation

  • Rationale: To evaluate the intrinsic stability of the molecule at elevated temperatures.

  • Protocol (Solid State):

    • Place a thin layer of the solid API powder in a petri dish.

    • Expose it to a high temperature (e.g., 80°C) in a calibrated oven.

    • At various time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in diluent to the target concentration, and analyze.

  • Protocol (Solution State):

    • Prepare a solution of the API in the chosen diluent.

    • Heat the solution at 80°C, ensuring the container is sealed to prevent evaporation.

    • Analyze aliquots at specified time points.

5.6 Photolytic Degradation

  • Rationale: To assess the API's sensitivity to light, as required by ICH Q1B.

  • Protocol:

    • Expose the solid API powder and a solution of the API to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the light-exposed and dark control samples at the end of the exposure period.

Table 1: Summary of Recommended Starting Stress Conditions

Stress Condition Stressor Concentration Temperature Duration (Suggested)
Acid Hydrolysis Hydrochloric Acid 0.1 M 60°C 2 - 24 hours
Base Hydrolysis Sodium Hydroxide 0.1 M 60°C 2 - 24 hours
Oxidation Hydrogen Peroxide 3% Room Temp. 8 - 48 hours
Thermal (Solid) Heat N/A 80°C 1 - 7 days
Thermal (Solution) Heat N/A 80°C 1 - 7 days

| Photolytic | Light/UV Source | ICH Q1B | Ambient | Per ICH Q1B |

Stability-Indicating HPLC Method Development

A successful forced degradation study relies on an analytical method that can resolve all generated impurities from the parent peak and from each other. A reverse-phase HPLC method with UV detection is the standard approach.

Table 2: Recommended Starting HPLC Method Parameters

Parameter Condition Rationale
Instrumentation HPLC with PDA Detector PDA allows for peak purity analysis and spectral matching.
Column C18, 250 mm x 4.6 mm, 5 µm Provides good retention and resolution for polar to mid-polar compounds.
Mobile Phase A 0.02 M Phosphate Buffer, pH 3.0 Controls ionization and improves peak shape for the amine groups.
Mobile Phase B Acetonitrile Strong organic solvent for elution.
Gradient Elution 5% B to 70% B over 30 min Necessary to elute both polar degradants and the less polar parent API.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30°C Ensures reproducible retention times.
Detection Wavelength 226 nm A common wavelength for atenolol and related compounds, providing good sensitivity.[14]

| Injection Volume | 10 µL | Standard volume; can be adjusted based on concentration. |

Predicted Degradation Pathways and Data Analysis

Based on the molecule's structure, several degradation products can be predicted. The primary pathways are likely hydrolysis of the amide and oxidation of the side chain.

Caption: Predicted primary degradation pathways for the target molecule.

7.1 Data Evaluation

The analysis of chromatograms should be systematic. For each stressed sample, evaluate:

  • Assay of the Parent API: Calculate the remaining percentage of the API compared to the unstressed control.

  • Formation of Degradation Products: Identify and quantify any new peaks that appear in the chromatogram.

  • Peak Purity: Use the PDA detector to assess the spectral purity of the parent API peak to ensure no degradants are co-eluting.

  • Mass Balance: The sum of the assay of the parent API and the levels of all degradation products should ideally be close to 100%.[5] A significant deviation may indicate the formation of non-chromophoric or volatile degradants, or issues with relative response factors.

Table 3: Example Data Analysis Summary

Stress Condition Parent API Assay (%) Degradation Product 1 (%) Degradation Product 2 (%) Total Impurities (%) Mass Balance (%)
Control (T=0) 100.0 ND ND ND 100.0
Acid Hydrolysis 88.5 10.2 (DP-H1) ND 10.2 98.7
Base Hydrolysis 85.2 13.1 (DP-H1) ND 13.1 98.3
Oxidation 91.3 ND 7.9 (DP-O1) 7.9 99.2
Thermal (Solid) 99.1 0.5 (DP-T1) ND 0.5 99.6
Photolytic 96.8 2.5 (DP-P1) ND 2.5 99.3

(ND = Not Detected. Data is illustrative.)

Characterization of Degradation Products

Identifying the structure of significant degradation products is a critical step. While HPLC-PDA provides initial clues, definitive identification requires more advanced techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone of degradant identification. By coupling the HPLC separation with a mass spectrometer, one can obtain the accurate mass of the degradant (providing its molecular formula) and its fragmentation pattern (providing structural clues).[15][16] Comparing the fragmentation of the degradant to the parent API helps pinpoint the site of modification.

Conclusion

This application note provides a robust and scientifically grounded framework for conducting forced degradation studies on 4-(3-Amino-2-hydroxypropoxy)phenylacetamide. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively map the degradation profile of the molecule. The successful development of a stability-indicating HPLC method, validated for specificity, is the ultimate output of this exercise. These studies are indispensable in the early stages of drug development, providing crucial data that ensures the final drug product is safe, effective, and compliant with global regulatory standards.

References

  • ResearchGate. (2025). Forced degradation testing and assessment of specificity of analytical method for drug content of atenolol tablets. Available at: [Link]

  • PubMed. (n.d.). Photodegradation studies on Atenolol by liquid chromatography. Available at: [Link]

  • ResearchGate. (2025). Photodegradation studies on Atenolol by liquid chromatography | Request PDF. Available at: [Link]

  • LCGC. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • National Center for Biotechnology Information. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Available at: [Link]

  • ResearchGate. (2025). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Available at: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]

  • Longdom Publishing. (n.d.). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Available at: [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. Available at: [Link]

  • PubMed. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Available at: [Link]

  • Semantic Scholar. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Available at: [Link]

  • IONOS. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • ResearchGate. (n.d.). Photoinduced hydrolysis reaction of sulfacetamide. Available at: [Link]

  • PubMed. (n.d.). Degradation studies on sulphacetamide eye-drops. Part 2: Spectrophotometric evaluation of decomposition products of UV-irradiated solutions of sulphacetamide. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • ResearchGate. (2025). (PDF) DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF ATENOLOL AND NITRENDIPINE BY RP-HPLC. Available at: [Link]

  • The Pharmapedia. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. Available at: [Link]

  • Raghu College of Pharmacy. (n.d.). UNIT V DRUG STABILITY PHYSICAL PHARMACEUTICSII. Available at: [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Available at: [Link]

  • Oxford Academic. (2012). HPLC Method for Determination of Atenolol in Human Plasma and Application to a Pharmacokinetic Study in Turkey. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Lifitegrast Degradation: Products and Pathways. Available at: [Link]

  • Archimer. (n.d.). Chemical coupling between oxidation and hydrolysis in Polyamide 6 - A key aspect in the understanding of microplastic formation. Available at: [Link]

  • ResearchGate. (n.d.). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Available at: [Link]

Sources

Application Notes and Protocols for the Analysis of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Significance of a Primary Atenolol Metabolite

Atenolol, a widely prescribed beta-blocker for cardiovascular conditions, is frequently detected in wastewater effluents and surface waters due to its incomplete metabolism in the human body and low removal rates in conventional wastewater treatment plants.[1][2] Consequently, its primary human metabolite, 4-(3-Amino-2-hydroxypropoxy)phenylacetamide, is also expected to be present in aquatic environments.[3] As a polar and persistent compound, this metabolite can serve as an indicator of anthropogenic pressure on water resources. Understanding its environmental fate and occurrence is crucial for a comprehensive ecological risk assessment.

This document provides a detailed guide for the quantitative analysis of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide in various environmental water matrices, including wastewater influent, effluent, and surface water. The protocols outlined herein are designed for researchers, environmental scientists, and drug development professionals seeking a robust and sensitive analytical method. The methodology is centered around solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly selective and sensitive detection.

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide is fundamental to developing an effective analytical method. These properties dictate its behavior during sample preparation and chromatographic separation.

PropertyValueSource
Chemical Name 4-(3-Amino-2-hydroxypropoxy)phenylacetamide[3]
CAS Number 81346-71-6[3]
Molecular Formula C₁₁H₁₆N₂O₃[3]
Molecular Weight 224.26 g/mol [3]
Appearance White to Off-White Solid[3]
Melting Point 169-173 °C[3]
pKa (Strongest Basic) ~9.5 (predicted for the primary amine)-
logP Low (indicative of high polarity)[1]
Solubility Soluble in DMSO and Methanol (with heating)[3]

The presence of a primary amine, a hydroxyl group, and an amide functional group contributes to the compound's high polarity and water solubility. This necessitates a sample preparation strategy that can effectively retain and elute such a polar analyte from an aqueous matrix.

Analytical Workflow Overview

The analytical workflow is designed to ensure high recovery, minimize matrix effects, and achieve low detection limits. It comprises two main stages: Solid-Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Analytical_Workflow cluster_0 Sample Collection & Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis Sample_Collection Water Sample Collection (e.g., Wastewater, River Water) Filtration Filtration (0.45 µm) Sample_Collection->Filtration pH_Adjustment pH Adjustment (to ~6-7) Filtration->pH_Adjustment SPE_Conditioning Cartridge Conditioning pH_Adjustment->SPE_Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Interference Removal (Washing) Sample_Loading->Washing Elution Analyte Elution Washing->Elution Evaporation Solvent Evaporation & Reconstitution Elution->Evaporation LC_MS_Analysis LC-MS/MS Analysis Evaporation->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Overall analytical workflow for the determination of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide.

Detailed Experimental Protocols

Part 1: Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)

Rationale for SPE Sorbent Selection: Due to the polar and ionizable nature of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide (possessing a primary amine), a mixed-mode SPE sorbent is the optimal choice. These sorbents offer a dual retention mechanism: reversed-phase interaction for the hydrophobic portion of the molecule and ion-exchange for the charged amine group. This provides superior retention and cleaner extracts compared to single-mechanism sorbents. A mixed-mode cation exchange (MCX) cartridge, which combines reversed-phase properties with strong cation exchange, is recommended.

Materials:

  • Mixed-Mode Cation Exchange (MCX) SPE cartridges (e.g., Oasis MCX)

  • Methanol (HPLC grade)

  • Ammonium hydroxide (ACS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment:

    • Collect water samples in clean amber glass bottles.

    • Filter the samples through a 0.45 µm glass fiber filter to remove suspended solids.

    • Adjust the pH of the filtered sample to approximately 6.0-7.0 using dilute formic acid or ammonium hydroxide. This ensures the primary amine is protonated for effective retention on the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Place the MCX SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing the following solvents sequentially:

      • 5 mL of methanol

      • 5 mL of ultrapure water

    • Ensure the sorbent bed does not go dry before sample loading.

  • Sample Loading:

    • Load the pre-treated water sample (typically 100-500 mL, depending on the expected concentration) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing (Interference Removal):

    • After loading the entire sample, wash the cartridge to remove interfering substances:

      • Wash with 5 mL of ultrapure water to remove salts and very polar interferences.

      • Wash with 5 mL of methanol to remove less polar, non-basic interferences.

  • Analyte Elution:

    • Elute the retained 4-(3-Amino-2-hydroxypropoxy)phenylacetamide from the cartridge using 5 mL of a 5% ammonium hydroxide in methanol solution. The basic pH of the elution solvent neutralizes the charge on the primary amine, releasing it from the cation exchange sites, while the methanol disrupts the reversed-phase interactions.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.

SPE_Protocol Start Start SPE Protocol Condition 1. Condition Cartridge (Methanol, then Water) Start->Condition Load 2. Load pH-Adjusted Water Sample Condition->Load Wash1 3. Wash with Water Load->Wash1 Wash2 4. Wash with Methanol Wash1->Wash2 Elute 5. Elute with 5% NH4OH in Methanol Wash2->Elute Evaporate 6. Evaporate Eluate Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS/MS Reconstitute->End

Caption: Step-by-step mixed-mode solid-phase extraction protocol.

Part 2: LC-MS/MS Analysis

Rationale for Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and ability to provide structural confirmation. The use of Multiple Reaction Monitoring (MRM) mode allows for the quantification of the target analyte at trace levels in complex environmental matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer equipped with an Electrospray Ionization (ESI) source

LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C

MS/MS Parameters:

Predicted Fragmentation: The molecular weight of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide is 224.26 g/mol . In positive electrospray ionization mode, the protonated molecule [M+H]⁺ will have an m/z of 225.2. The most probable fragmentation will involve the loss of the aminopropanol side chain.

Proposed MRM Transitions for Method Development:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-(3-Amino-2-hydroxypropoxy)phenylacetamide 225.2To be determinedTo be optimized
Atenolol (for comparison) 267.2190.120
145.125
116.130
  • Note on Method Development: To determine the product ions for the target analyte, a standard solution of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide should be infused into the mass spectrometer, and a product ion scan of the precursor ion (m/z 225.2) should be performed at various collision energies. The most abundant and stable fragment ions should be selected for the MRM transitions.

Method Validation

A comprehensive method validation should be performed according to established guidelines (e.g., EPA Method 542) to ensure the reliability of the analytical results. The following parameters should be assessed:

  • Linearity and Calibration Range: A calibration curve should be prepared in the expected concentration range of environmental samples (e.g., 1-1000 ng/L). The linearity should be evaluated by the coefficient of determination (r² > 0.99).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (S/N) of replicate injections of low-level standards (typically S/N of 3 for LOD and 10 for LOQ).

  • Accuracy and Precision: The accuracy (as percent recovery) and precision (as relative standard deviation, RSD) should be evaluated by analyzing replicate spiked matrix samples at three different concentration levels (low, medium, and high). Acceptance criteria are typically 70-130% recovery and RSD < 20%.

  • Matrix Effects: The effect of the sample matrix on the ionization of the analyte should be assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat standard solution.

  • Stability: The stability of the analyte in collected samples under different storage conditions and in processed extracts should be evaluated.

Conclusion

The presented application note provides a comprehensive and scientifically sound protocol for the analysis of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide in environmental water samples. The use of mixed-mode solid-phase extraction followed by LC-MS/MS offers a robust, sensitive, and selective method for the quantification of this emerging contaminant. Adherence to the detailed protocols and method validation procedures will ensure the generation of high-quality and defensible data, contributing to a better understanding of the environmental fate and impact of pharmaceutical residues.

References

  • Radjenović, J., Petrović, M., & Barceló, D. (2009). Fate and distribution of pharmaceuticals in wastewater and sewage sludge of the conventional activated sludge (CAS) and advanced membrane bioreactor (MBR) treatment.
  • Gros, M., Petrović, M., & Barceló, D. (2006). Development of a multi-residue analytical methodology based on liquid chromatography–tandem mass spectrometry (LC–MS/MS)
  • Ternes, T. A. (1998). Occurrence of drugs in German sewage treatment plants and rivers.
  • Waters Corporation. (2012). A Beginner's Guide to Solid-Phase Extraction. Available from: [Link]

  • AstraZeneca. (2023). Environmental Risk Assessment Data: Atenolol. Available from: [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available from: [Link]

  • U.S. Environmental Protection Agency. (2015). Method 542: Determination of Pharmaceuticals and Personal Care Products in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Available from: [Link]

  • Lwin, E. M. P., Gerber, C., Song, Y., Leggett, C., Ritchie, U., Turner, S., & Garg, S. (2017). A New LC-MS/MS Bioanalytical Method for Atenolol in Human Plasma and Milk. Bioanalysis, 9(7), 517-530. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Shape for 4-(3-Amino-2-hydroxypropoxy)phenylacetamide in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide, a known impurity of Atenolol (Impurity J). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak shape of this polar, basic compound in High-Performance Liquid Chromatography (HPLC). Here, we will delve into the root causes of common peak asymmetries and provide systematic, field-proven solutions to achieve sharp, symmetrical peaks for reliable quantification.

Understanding the Analyte: 4-(3-Amino-2-hydroxypropoxy)phenylacetamide

Before troubleshooting, it is crucial to understand the physicochemical properties of the analyte that influence its chromatographic behavior.

PropertyValue/DescriptionImplication for HPLC
Chemical Structure C₁₁H₁₆N₂O₃Contains a primary amine, a secondary alcohol, an ether linkage, and an amide group, making it a polar molecule.
Predicted pKa ~11.94The primary amine is basic and will be protonated (positively charged) at acidic to neutral pH.
Nature Polar, basic compoundProne to poor retention on traditional reversed-phase columns and susceptible to secondary interactions with the stationary phase, leading to peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common peak shape issues encountered during the HPLC analysis of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide in a question-and-answer format.

Q1: My peak for 4-(3-Amino-2-hydroxypropoxy)phenylacetamide is tailing significantly. What is the primary cause and how can I fix it?

A1: Understanding the Cause of Peak Tailing

Peak tailing for basic compounds like 4-(3-Amino-2-hydroxypropoxy)phenylacetamide in reversed-phase HPLC is most commonly caused by secondary interactions between the protonated analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] These silanol groups can become deprotonated and negatively charged, leading to strong ionic interactions that result in a portion of the analyte molecules being retained longer than the bulk, causing a "tail."[1]

Troubleshooting Workflow for Peak Tailing

G cluster_0 Initial Observation: Peak Tailing cluster_1 Primary Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Outcome start Tailing Peak Observed ph_adjust Adjust Mobile Phase pH start->ph_adjust First-line approach column_select Select Appropriate Column ph_adjust->column_select If tailing persists buffer_mod Modify Buffer Conditions column_select->buffer_mod Fine-tuning ion_pair Use Ion-Pairing Reagents buffer_mod->ion_pair For persistent issues end Symmetrical Peak Achieved buffer_mod->end hilic Consider HILIC ion_pair->hilic Alternative approach hilic->end

Caption: A stepwise troubleshooting workflow for addressing peak tailing.

Detailed Troubleshooting Protocols:

1. Mobile Phase pH Adjustment:

  • Principle: By lowering the mobile phase pH to at least 2 pH units below the pKa of the residual silanols (typically around pH 3.5-4.5), you can ensure they remain protonated and neutral, thus minimizing ionic interactions with the positively charged analyte.[2]

  • Protocol:

    • Prepare a mobile phase with a pH between 2.5 and 3.0 using a suitable buffer like phosphate or formate. A 10-20 mM phosphate buffer at pH 2.5 is a good starting point.[2]

    • Equilibrate the column with the new mobile phase for at least 20 column volumes.

    • Inject the sample and observe the peak shape.

2. Column Selection:

  • Principle: Modern HPLC columns are designed to minimize silanol interactions. Using a high-purity, Type B silica column that is end-capped can significantly improve peak shape for basic compounds.[3][4] End-capping involves chemically bonding a small silane to the residual silanol groups, effectively shielding them from interaction with the analyte.[3][5]

  • Recommendation: If you are using an older column, consider switching to a modern, end-capped C18 or C8 column. Columns with hybrid particle technology also offer improved pH stability and reduced silanol activity.

3. Buffer Modification:

  • Principle: Increasing the ionic strength of the mobile phase can help to saturate the active sites on the stationary phase, reducing the interaction of the analyte with the silanol groups.[6]

  • Protocol:

    • If using a low concentration buffer (e.g., 5 mM), incrementally increase the concentration to 25-50 mM.

    • Ensure the buffer is soluble in the mobile phase, especially when using high percentages of organic solvent.

    • Monitor the peak shape and retention time. Increased buffer concentration may lead to a slight decrease in retention time for basic analytes.[6]

Q2: I've tried adjusting the pH, but my peak is still not ideal. Are there other mobile phase additives I can use?

A2: Advanced Mobile Phase Modifications

When basic troubleshooting steps are insufficient, more advanced mobile phase modifications can be employed.

1. Ion-Pairing Chromatography:

  • Principle: Ion-pairing reagents are large ionic molecules with a hydrophobic region and a charged region.[7] For a positively charged analyte like 4-(3-Amino-2-hydroxypropoxy)phenylacetamide, an anionic ion-pairing reagent (e.g., sodium octanesulfonate) is added to the mobile phase.[8] The reagent forms a neutral ion-pair with the analyte, which is then retained by the reversed-phase column via hydrophobic interactions, leading to improved peak shape and retention.[9]

  • Protocol:

    • Add an ion-pairing reagent such as 0.1% w/v sodium octane sulfonate to the aqueous portion of the mobile phase.[8]

    • Adjust the pH of the mobile phase to ensure the analyte is ionized (for this compound, a pH of 2.8 has been shown to be effective with an ion-pairing agent).[8]

    • Thoroughly equilibrate the column with the ion-pairing mobile phase, as equilibration times can be long.[10]

    • Inject the sample and optimize the concentration of the ion-pairing reagent and organic modifier as needed.

2. Competing Base Addition:

  • Principle: A small, basic molecule, such as triethylamine (TEA), can be added to the mobile phase. The competing base will preferentially interact with the active silanol sites, effectively "masking" them from the analyte.[2]

  • Protocol:

    • Add a low concentration of TEA (e.g., 0.1% v/v) to the mobile phase.

    • Adjust the mobile phase pH as necessary.

    • Equilibrate the column and inject the sample.

    • Caution: TEA can be corrosive to the stationary phase over time and may suppress ionization in mass spectrometry.

Q3: My compound has very poor retention on a C18 column even with a highly aqueous mobile phase. What are my options?

A3: Alternative Chromatographic Modes for Polar Compounds

For highly polar compounds that are not well-retained in reversed-phase chromatography, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative.[11][12]

Hydrophilic Interaction Chromatography (HILIC):

  • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[11] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[11]

  • Starting Conditions for Method Development:

    • Column: HILIC column (e.g., Amide, Silica, or Z-HILIC).

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid and a buffer salt (e.g., 10 mM ammonium formate).

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

  • Advantages: HILIC can provide excellent retention and peak shape for very polar compounds that are unretained in reversed-phase mode.[12]

HILIC vs. Reversed-Phase Workflow

G cluster_0 Analyte Properties cluster_1 Initial Approach cluster_2 Observed Issue cluster_3 Solutions analyte Polar Basic Analyte: 4-(3-Amino-2-hydroxypropoxy)phenylacetamide rp_hplc Reversed-Phase HPLC (C18) analyte->rp_hplc poor_retention Poor Retention? rp_hplc->poor_retention optimize_rp Optimize RP Conditions (pH, Buffer, Ion-Pair) poor_retention->optimize_rp No switch_hilic Switch to HILIC poor_retention->switch_hilic Yes

Caption: Decision workflow for choosing between Reversed-Phase and HILIC.

Summary of Recommended Starting Conditions

The following table provides a starting point for method development for 4-(3-Amino-2-hydroxypropoxy)phenylacetamide.

ParameterReversed-Phase (for Tailing)Ion-Pairing RPHILIC (for Poor Retention)
Column Modern, end-capped C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 5 µm)HILIC (e.g., Amide, 100 x 2.1 mm, 2.7 µm)
Mobile Phase A Water with 10-20 mM Phosphate BufferWater with 0.1% w/v Sodium Octane SulfonateAcetonitrile with 0.1% Formic Acid
Mobile Phase B AcetonitrileMethanolWater with 10 mM Ammonium Formate, 0.1% Formic Acid
pH 2.5 - 3.0~2.8~3.2
Flow Rate 1.0 mL/min1.0 mL/min0.4 mL/min
Detection UV at ~226 nm or ~275 nmUV at ~235 nmUV at ~226 nm or MS detection

Conclusion

Improving the peak shape of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide requires a systematic approach that addresses the underlying chemical interactions between the analyte and the stationary phase. By carefully selecting the mobile phase pH, utilizing a modern, end-capped column, and considering advanced techniques such as ion-pairing or HILIC, researchers can achieve symmetrical peaks and ensure the accuracy and reliability of their analytical results. This guide provides a comprehensive framework for troubleshooting and method development, empowering scientists to overcome the challenges associated with the analysis of this polar, basic compound.

References

  • Munjewar, R. R., et al. (2010). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2(6), 244-251.
  • Agilent Technologies. (2019). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Agilent Technologies, Inc.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • El-Gindy, A., et al. (2005). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations.
  • Oztunc, A., et al. (2003). HPLC Method for Determination of Atenolol in Human Plasma and Application to a Pharmacokinetic Study in Turkey.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Thermo Fisher Scientific. (n.d.). TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific Inc.
  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide.
  • Agilent Technologies. (2019). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Agilent Technologies, Inc.
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich Co. LLC.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC. Tokyo Chemical Industry Co., Ltd.
  • Chrom Tech, Inc. (2023). What Is Endcapping in HPLC Columns. Chrom Tech, Inc.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • Sahu, P. K., et al. (2012). Ion-pairing reverse-phase high performance liquid chromatography method for simultaneous estimation of atenolol and indapamide in bulk and combined dosage form. Pakistan journal of pharmaceutical sciences, 25(2), 431-436.
  • Cytiva. (2022).
  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Sigma-Aldrich. (2013). HILIC Chromatography: Theory and Method Development Practices. Sigma-Aldrich Co. LLC.
  • Kumar, V. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America, 41(8), 346-350.
  • Inc, T. A. (2018).
  • Technology Networks. (2024).
  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies, Inc.
  • Dole, J. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC North America, 35(7), 458-467.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Inc.
  • El-Gindy, A., et al. (2005). Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations.
  • Separation Science. (n.d.). End-capping.
  • LCGC North America. (2023). Innovations in Liquid Chromatography: 2023 HPLC Column and Accessories Review. LCGC North America, 41(11), 512-517.
  • Letter, W. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • Element Lab Solutions. (n.d.).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex Inc.
  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. MAC-MOD Analytical.
  • Nawrocki, J., et al. (1995). Liquid chromatography stationary phases with reduced silanol interactions. EP0579102B1.
  • Welch Materials. (2023). Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent Technologies, Inc.
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies, Inc.
  • ResearchGate. (n.d.). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization | Request PDF.
  • MicroSolv Technology Corporation. (2020). HPLC Columns for Reversed Phase are Not Suited for Polar Compounds - Tips & Suggestions.
  • LinkedIn. (2023).
  • Li, M., et al. (2022). Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. Journal of pharmaceutical and biomedical analysis, 220, 115001.
  • LCGC North America. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC North America.
  • Sigma-Aldrich. (2014). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Sigma-Aldrich Co. LLC.
  • HILIC Stationary Phases. (n.d.).
  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Phenomenex Inc.
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Net-Zeal. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Net-Zeal.
  • YouTube. (2023). HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro! YouTube.

Sources

Technical Support Center: Reducing Peak Tailing of Polar Compounds in Reverse-Phase Chromatography (RPC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

Peak tailing is not merely an aesthetic issue; it is a quantitative hazard.[1] It compromises resolution (


), elevates the Limit of Quantitation (LOQ), and introduces integration errors that can fail a batch release. For polar and basic compounds, tailing is often a symptom of "secondary interactions"—a chemical tug-of-war between your analyte and the active sites of your column.[2][3][4]

This guide abandons generic advice to focus on the thermodynamic and kinetic root causes of tailing, providing self-validating protocols to eliminate them.

Module 1: The Diagnostic Framework

"Is it the Chemistry or the Hardware?"

Before modifying your method, you must mathematically define the severity and identify the source.

Quantifying the Problem

Visual estimation is unreliable. You must calculate the USP Tailing Factor (


)  or the Asymmetry Factor (

)
.[5] Note that these are not interchangeable.
MetricFormulaMeasurement PointStandard LimitApplication
USP Tailing Factor (

)

5% Peak Height

(Strict)

(General)
Pharmaceutical (USP/EP)
Asymmetry Factor (

)

10% Peak Height

R&D / Non-Pharma
  • 
     : Total peak width at 5% height.
    
  • 
     : Distance from peak front to retention time (
    
    
    
    ) at 5% height.
  • 
     : Ratio of the back half width to front half width.[6]
    
The Tailing Decision Tree

Use this logic flow to isolate the variable causing the tailing.

TailingDiagnosis Start START: Observe Peak Tailing CheckAll Is tailing present in ALL peaks? Start->CheckAll CheckPolar Is tailing only on Polar/Basic peaks? CheckAll->CheckPolar No SystemIssue System/Hardware Issue (Dead Volume or Bed Collapse) CheckAll->SystemIssue Yes ChemIssue Secondary Interactions (Silanol Activity) CheckPolar->ChemIssue Yes FlowTest TEST: Decrease Flow Rate by 50% CheckPolar->FlowTest No (Random) ShapeChange Does Peak Shape Improve? FlowTest->ShapeChange MassOverload Mass Overload (Dilute Sample) ShapeChange->MassOverload Yes Kinetic Kinetic Tailing (Column Void/Packing) ShapeChange->Kinetic No

Figure 1: Diagnostic logic flow to distinguish between thermodynamic (chemical) and kinetic (physical) tailing sources.

Module 2: Mobile Phase Strategy (The "How")

Suppressing the Silanol Effect

The most common cause of tailing for polar/basic compounds is the Silanol Effect . Silica surfaces possess acidic silanol groups (


, pKa 

3.5–4.5).
  • Mechanism: At pH > 4, silanols deprotonate to

    
    . Positively charged basic analytes (
    
    
    
    ) bind ionically to these sites, causing a "lag" in elution (tailing).
FAQ: Mobile Phase Optimization

Q: Why does lowering the pH to 2.5 eliminate tailing for my amine compound? A: At pH 2.5, you drive the equilibrium of the surface silanols to their neutral, protonated state (


). Although your basic analyte is also protonated (

), the stationary phase is now neutral, eliminating the strong cation-exchange interaction.
  • Protocol: Use Formic Acid (0.1%) or Phosphate Buffer (20-25 mM) adjusted to pH 2.0–3.0.

Q: When should I use Triethylamine (TEA)? A: TEA acts as a "Sacrificial Base." It is a small, highly mobile amine that saturates the active silanol sites on the column, effectively blocking your analyte from interacting with them.[7]

  • Warning: TEA is not MS-friendly (signal suppression). Use only for UV/PDA detection.

  • Concentration: 5–10 mM is usually sufficient.

Q: My compound is acid-labile. I cannot use low pH. What now? A: You must use High pH (> 10) strategies, but only with hybrid columns (see Module 3). At pH 10, basic analytes become neutral free bases (


), preventing ion-exchange.
  • Note: Standard silica dissolves at pH > 8.0.[8]

Experimental Protocol: The "Silanol Suppression" Buffer (LC-UV)
  • Reagent: Potassium Phosphate Monobasic (

    
    ).
    
  • Concentration: Prepare at 25 mM (Higher ionic strength masks charge interactions).

  • Additive: Add 5 mM Triethylamine (TEA) .

  • pH Adjustment: Adjust pH to 2.5 using Phosphoric Acid (

    
    ).
    
  • Validation: Filter through 0.2 µm membrane. Result: This "aggressive" buffer neutralizes silanols (via pH) and blocks residuals (via TEA).

Module 3: Stationary Phase Selection (The "Where")

Modernizing Your Column Chemistry

If mobile phase adjustments fail, your column chemistry is likely mismatched.

The Evolution of Silanol Shielding

ColumnChemistry TypeA Type A Silica (High Metal Content) High Tailing TypeB Type B Silica (High Purity) Reduced Tailing TypeA->TypeB Purification Endcapped End-Capped (TMS) (Steric Blockade) Good Symmetry TypeB->Endcapped Silylation PolarEmbedded Polar Embedded (Water Shield) Excellent for Bases Endcapped->PolarEmbedded Functionalization Hybrid Hybrid Particle (BEH/CSH) (Surface Charge Mod.) Best in Class Endcapped->Hybrid Particle Engineering

Figure 2: Evolution of stationary phases designed to minimize secondary silanol interactions.

FAQ: Column Selection

Q: What is the difference between "End-Capping" and "Polar Embedded" groups?

  • End-Capping: Reacts free silanols with small reagents (e.g., trimethylchlorosilane) to sterically cover them. Effective, but not 100% complete.

  • Polar Embedded: Incorporates a polar group (amide, carbamate) within the alkyl chain. This creates a hydration layer at the silica surface that physically shields analytes from silanols. Best choice for polar bases at neutral pH.

Q: Why use Charged Surface Hybrid (CSH) columns? A: CSH particles are intentionally modified with a low-level positive surface charge. This repels positively charged basic analytes (Coulombic repulsion) at low pH, preventing them from approaching the surface silanols, resulting in exceptionally sharp peaks.

Module 4: Hardware & System Volume

The Hidden Tail

If the chemistry is perfect (


 for standards) but samples tail, check the hardware.
Metal Chelation

Polar compounds with phosphate, carboxylate, or hydroxamate groups can chelate with iron in stainless steel frits/tubing.

  • Symptom: Tailing worsens with lower concentration (active sites absorb small amounts).

  • Fix: Switch to PEEK tubing or PEEK-lined columns . Passivate the system with 30% Phosphoric Acid (remove column first!).

Extra-Column Volume (Dead Volume)
  • Symptom: Tailing is worse for early-eluting peaks (

    
    ).
    
  • Fix: Minimize tubing length between the column and detector. Use 0.005" ID (Red) tubing for UPLC/UHPLC.

Summary of Solutions Table

Root CauseDiagnostic IndicatorPrimary SolutionSecondary Solution
Silanol Interaction Tailing on amines; pH > 4Lower pH to < 3.0Add TEA (5mM) or use Polar Embedded Column
Mass Overload Peak shape improves upon dilutionDecrease Injection VolumeIncrease Column Capacity (C18 Carbon Load)
Metal Chelation Tailing on chelators; non-linear recoverySystem PassivationUse PEEK hardware/columns
Dead Volume Tailing on early peaks onlyShorten tubing; check fittingsReplace detector flow cell

References

  • USP Tailing Factor vs. Asymmetry Factor. U.S. Pharmacopeia (USP) <621> Chromatography.[9]

  • Mechanisms of Peak Tailing in Reversed-Phase HPLC.

  • Effect of Mobile Phase pH on Silanol Ionization.

  • Triethylamine (TEA) as a Silanol Blocker.Phenomenex Technical Notes.

  • Polar Embedded Stationary Phases.

Sources

Technical Support Center: Atenolol & Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polarity Paradox" in Atenolol Analysis

Welcome to the technical support hub. If you are analyzing Atenolol, you are likely facing a unique pharmacokinetic challenge. Unlike highly metabolized beta-blockers (e.g., Propranolol), Atenolol is hydrophilic and 90% excreted unchanged in urine.

Why is this a problem? Because you are not looking for a needle in a haystack; you are looking for a needle (the minor metabolite Hydroxyatenolol ) sitting next to a sledgehammer (the massive Parent Drug peak). Furthermore, Atenolol’s polarity causes it to elute early in standard Reversed-Phase LC (RPLC), typically right in the "suppression zone" where salts and unretained matrix components elute.

This guide addresses the three critical interference vectors: Chromatographic Co-elution , Matrix-Induced Ion Suppression , and Isobaric/Chiral Confusion .

Part 1: Chromatographic Interferences (The "Void Volume" Trap)

Q: My Atenolol peak has severe tailing and elutes near the void volume. How do I fix this?

A: This is the classic "Basic Drug on Silica" problem. Atenolol is a basic amine (pKa ~9.6).[1] In standard C18 RPLC at acidic pH, it is positively charged and interacts with residual silanols on the column stationary phase, causing tailing. Because it is polar, it also refuses to stick to the C18 chain, eluting early with salts.

Troubleshooting Protocol:

  • Switch to HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Why: HILIC retains polar compounds better than RPLC. Water is the "strong" solvent here. Atenolol will elute later, away from the suppression zone.

    • Column Recommendation: Bare Silica or Amide-bonded phases.

  • Modify the RPLC Mobile Phase (If you must use C18):

    • Ion Pairing: Add 5-10 mM Ammonium Formate or Acetate. This masks silanols and improves peak shape.

    • pH Adjustment: Increasing pH to >9 (using high-pH stable columns like C18-Hybrid particles) deprotonates the amine, increasing retention and improving shape.

Data Comparison: Retention Strategies

ParameterStandard C18 (Acidic pH)High pH C18 (pH 10)HILIC (Amide Phase)
Retention Factor (k) < 1.0 (Poor - Void Elution)> 5.0 (Excellent)> 3.0 (Good)
Peak Symmetry > 1.5 (Tailing)< 1.2 (Sharp)< 1.2 (Sharp)
Matrix Effect High SuppressionLowLow
MS Sensitivity MediumHigh (Positive Mode)High (High ACN %)

Part 2: Matrix Effects (The "Invisible" Interference)

Q: I see the peak, but my internal standard (IS) response varies wildly between patient samples (especially urine). Is this an interference?

A: Yes. This is Ion Suppression , likely caused by phospholipids (in plasma) or high urea/salt concentrations (in urine). Since Atenolol elutes early, it often co-elutes with these massive matrix bands.

The Mechanism: In the electrospray droplet, matrix components (salts/lipids) compete with Atenolol for surface charge. If the matrix concentration is high, Atenolol never enters the gas phase and is not detected by the MS.

Visualizing the Interference Mechanism:

IonSuppression Sample Biological Sample (Plasma/Urine) Prep Poor Sample Prep (Protein Precip Only) Sample->Prep Contains Phospholipids LC LC Column (Co-elution) Prep->LC Dirty Extract ESI ESI Source (Droplet Formation) LC->ESI Atenolol + Lipids elute together MS Mass Spec (Signal Loss) ESI->MS Lipids hog charge; Atenolol suppressed

Caption: Figure 1. Mechanism of Ion Suppression where matrix components prevent analyte ionization.

Validation Protocol (Post-Column Infusion): To confirm this interference, perform a Post-Column Infusion :

  • Infuse a constant flow of Atenolol standard into the MS source.

  • Inject a blank matrix extract via the LC column.

  • Result: If you see a "dip" in the baseline at the Atenolol retention time, you have suppression.

Solution:

  • Use Atenolol-d7: A stable isotope-labeled IS is mandatory. It will suffer the same suppression as the analyte, correcting the quantification ratio.

  • Switch to SPE (Solid Phase Extraction): Use a Mixed-Mode Cation Exchange (MCX) cartridge. The basic Atenolol locks onto the sorbent, allowing you to wash away neutral lipids and salts before elution.

Part 3: Isobaric & Chiral Interferences (The "Identity" Crisis)

Q: Are there other drugs or metabolites that mimic Atenolol?

A: Yes. You must distinguish between Isomers and Degradation Products .

1. The Chiral Interference (R vs. S): Atenolol is a racemic mixture.[2] The S-enantiomer is the active beta-blocker. Standard columns cannot separate them. If your study requires pharmacodynamic correlation, measuring the "Total Atenolol" (R+S) is a form of interference because the ratio can change in renal failure patients.

  • Solution: Use a Chiral-AGP or Chiralcel OD-RH column for separation [5].

2. The Degradation Artifact (Hydrolysis): Atenolol contains an amide group. In acidic sample preparation (or improper storage), it hydrolyzes to Atenolol Acid (2-(4-((2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acid).

  • Interference Type: While the mass is different (+1 Da difference in mass defect can be tricky in low-res MS), the fragmentation pattern can be similar.

  • Prevention: Keep sample processing pH neutral. Avoid high temperatures during evaporation.

3. Hydroxyatenolol (The Metabolite): This is the target metabolite. It adds an -OH group (+16 Da).

  • Interference: In-source fragmentation of Hydroxyatenolol can sometimes lose water (-18 Da), creating an ion close to Atenolol, or vice versa.

  • Resolution: Ensure baseline chromatographic separation between Parent and Metabolite.

Part 4: Sample Preparation Workflow

To minimize these interferences, do not rely on simple protein precipitation. Use this decision tree:

SamplePrep Start Start: Biological Matrix MatrixType Matrix Type? Start->MatrixType Urine Urine (High Salt/Urea) MatrixType->Urine Plasma Plasma/Serum (High Protein/Lipid) MatrixType->Plasma Dilute Dilute 1:10 (Reduces Salt) Urine->Dilute PPT Protein Precip? (Only for >100 ng/mL) Plasma->PPT Quick/Dirty PLR Phospholipid Removal Plate (Better for <10 ng/mL) Plasma->PLR Clean/Sensitive SPE_U SPE (MCX Cartridge) Wash: Acidic/MeOH Elute: 5% NH4OH in MeOH Dilute->SPE_U Analysis LC-MS/MS Analysis (HILIC Mode preferred) SPE_U->Analysis PPT->Analysis PLR->Analysis

Caption: Figure 2. Decision tree for Atenolol sample preparation based on matrix complexity.

References

  • Vertex AI Search. (2012). Quantitative determination of atenolol in dried blood spot samples by LC-HRMS. PubMed.[3] [Link]

  • Saurabh Shar. (2024). LC, MS and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. IJPRA Journal. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Agilent Technologies. (2020). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. [Link]

Sources

Technical Support Center: Synthesis of Atenolol Impurity J

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges related to Atenolol Impurity J. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help identify root causes and implement effective solutions in the laboratory.

Introduction: The Challenge of Impurity J

Atenolol is a widely used β-adrenergic blocker for treating cardiovascular diseases, primarily hypertension.[1][2] In its synthesis, the control of impurities is mandated by regulatory bodies to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Atenolol Impurity J, chemically known as 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetamide, is a process-related impurity that poses a significant challenge.[3][4] Its structural similarity to atenolol, differing only by the absence of an N-isopropyl group, makes its formation plausible and its removal from the final product difficult. This guide provides a systematic approach to understanding, controlling, and mitigating the formation of this critical impurity.

Profile: Atenolol Impurity J

A clear understanding of the impurity is the first step in effective control.

ParameterAtenololAtenolol Impurity J
IUPAC Name 2-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide2-[4-(3-Amino-2-hydroxy-propoxy)-phenyl]-acetamide[5]
CAS Number 29122-68-7[4]81346-71-6[3][4][6]
Molecular Formula C₁₄H₂₂N₂O₃[4]C₁₁H₁₆N₂O₃[4]
Molecular Weight 266.34 g/mol [4]224.26 g/mol [4]
Structure

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of atenolol that can lead to the formation of Impurity J.

Q1: What is the primary synthetic origin of Atenolol Impurity J?

A: Atenolol Impurity J is formed during the nucleophilic ring-opening of the key epoxide intermediate, 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide. In the desired reaction, this epoxide reacts with isopropylamine to yield atenolol.[1][7] However, if ammonia (NH₃) is present in the reaction mixture, it can compete with isopropylamine and react with the epoxide to form Impurity J.

The causality is rooted in the reactivity of the strained epoxide ring, which is susceptible to attack by nucleophiles. Both isopropylamine and ammonia are effective nucleophiles, leading to a competitive reaction scenario.

G cluster_0 Atenolol Synthesis Pathway Start 2-(4-hydroxyphenyl)acetamide + Epichlorohydrin Intermediate Epoxide Intermediate (2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide) Start->Intermediate Base-catalyzed etherification Atenolol Atenolol (Desired Product) Intermediate->Atenolol + Isopropylamine (Desired Path) ImpurityJ Atenolol Impurity J (Side Product) Intermediate->ImpurityJ + Ammonia (NH3) (Side Reaction)

Caption: Formation of Atenolol vs. Impurity J.

Q2: My process is generating high levels of Impurity J. What are the most likely root causes?

A: High levels of Impurity J are almost always linked to an unintended source of ammonia. A systematic investigation should focus on the following key areas:

  • Contaminated Isopropylamine: This is the most common cause. Technical-grade isopropylamine can contain significant levels of ammonia as an impurity from its own manufacturing process. Even a small percentage can lead to out-of-specification results for Impurity J.

  • Cross-Contamination in Equipment: If the reaction vessel or associated pipework was previously used for processes involving ammonia or ammonium salts and not subjected to rigorous cleaning, residual ammonia can leach into the reaction mass.

  • Degradation of Reagents or Solvents: Although less common, certain solvents or reagents might degrade under specific process conditions (e.g., high temperature, presence of a catalyst) to release ammonia. For instance, if urea is used as a source of ammonia in other processes, its carryover and subsequent hydrolysis could be a factor.

  • Starting Material Impurities: The primary starting material, 2-(4-hydroxyphenyl)acetamide, could theoretically contain impurities that might degrade to ammonia, although this is a less direct route.

G Problem High Level of Atenolol Impurity J Cause1 Contaminated Isopropylamine? Problem->Cause1 Cause2 Equipment Cross-Contamination? Cause1->Cause2 No Action1 Test Isopropylamine for Ammonia Content Cause1->Action1 Yes Cause3 Reagent Degradation? Cause2->Cause3 No Action2 Review Cleaning Logs & Test Rinse Samples Cause2->Action2 Yes Result1_Pass Ammonia Absent Action1->Result1_Pass Result1_Fail Ammonia Present Action1->Result1_Fail Result2_Pass No Ammonia Found Action2->Result2_Pass Result2_Fail Ammonia Detected Action2->Result2_Fail Action3 Conduct Stress Tests on Reagents/Solvents Result1_Pass->Cause2 Result2_Pass->Cause3

Caption: Troubleshooting workflow for high Impurity J levels.

Q3: What proactive steps can I take to control and minimize the formation of Impurity J?

A: A proactive control strategy is essential. The following measures are field-proven to minimize Impurity J formation:

  • Stringent Reagent Qualification: Do not assume the purity of your reagents. Qualify every new batch of isopropylamine specifically for ammonia content. Implement an incoming material specification for ammonia in isopropylamine.

  • Process Optimization:

    • Stoichiometry: Use a slight excess of isopropylamine. This ensures that it is in higher concentration than any trace ammonia, kinetically favoring the desired reaction to form atenolol.

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. While not extensively documented for this specific side-reaction, higher temperatures can sometimes increase the rate of undesired side reactions. A typical temperature for this step is 40°C.[7]

  • Dedicated Equipment & Cleaning Verification: Whenever possible, use dedicated equipment for atenolol synthesis. If not feasible, implement a validated and verified cleaning protocol for all equipment. This should include testing of final rinse water/solvent for ammonia to ensure no carryover.

  • Inert Atmosphere: While primarily for preventing oxidative degradation, running the reaction under a nitrogen or argon atmosphere is good practice. It ensures that the reaction environment is controlled and free from atmospheric contaminants.

Q4: I have a batch with unacceptable levels of Impurity J. How can I effectively purify the material?

A: Due to the difference in polarity (Impurity J is more polar than atenolol because it lacks the nonpolar isopropyl group), purification is achievable.

  • Recrystallization: This is the most common and scalable purification method. The choice of solvent system is critical. A mixed solvent system, such as isopropanol and water , is often effective.[8] Atenolol is less soluble in this mixture than Impurity J, particularly upon cooling. The impurity will preferentially stay in the mother liquor while the pure atenolol crystallizes out. Multiple recrystallizations may be necessary.

  • Column Chromatography (Pilot/Lab Scale): For smaller quantities or for isolating a pure reference standard of the impurity, flash column chromatography is highly effective. A normal-phase silica gel column is standard. The mobile phase would typically be a mixture of a polar solvent (like methanol) and a less polar solvent (like dichloromethane or ethyl acetate), with the exact ratio determined by TLC analysis.

Q5: What is the standard analytical method for detecting and quantifying Atenolol Impurity J?

A: The industry-standard method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[9][10]

  • Principle: The method separates compounds based on their polarity. The more polar Impurity J will have a shorter retention time (elute earlier) than the less polar atenolol on a nonpolar stationary phase like C18.

  • Validation: A validated HPLC method is crucial for accurate quantification. Validation parameters include specificity, linearity, accuracy, precision, and robustness, as per ICH guidelines.[10] The method must demonstrate sufficient resolution between the atenolol peak, the Impurity J peak, and other known impurities.[9]

ParameterTypical Conditions
Column C18, 125 mm x 4.0 mm, 5 µm[9]
Mobile Phase A buffered aqueous-organic mixture. For example, a buffer of potassium dihydrogen phosphate with methanol and tetrahydrofuran.[9]
Detection UV at 226 nm[11]
Flow Rate 1.0 mL/min[11]
Mode Isocratic or Gradient

See reference[9] for a detailed isocratic method development for atenolol and its related substances, including Impurity J.

For absolute structural confirmation, especially during process development or failure investigations, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It provides molecular weight data that can definitively identify the impurity peak.[12][13]

Experimental Protocols

Protocol 1: Qualitative Screening of Isopropylamine for Ammonia

Objective: To quickly screen incoming isopropylamine for the presence of ammonia contamination.

Principle: This protocol uses Nessler's reagent, which reacts with ammonia in an alkaline solution to produce a distinct yellow-to-brown color. This provides a qualitative or semi-quantitative indication of contamination.

Materials:

  • Isopropylamine sample

  • Deionized water

  • Nessler's reagent (Potassium tetraiodomercurate(II))

  • Potassium hydroxide solution (2 M)

  • Test tubes

Procedure:

  • In a clean test tube, add 5 mL of deionized water.

  • Carefully add 1 mL of the isopropylamine sample to the test tube and mix gently.

  • Add 2-3 drops of 2 M potassium hydroxide solution to make the solution alkaline.

  • Add 2 drops of Nessler's reagent.

  • Swirl the test tube and observe for any color change against a white background.

  • Interpretation:

    • No color change/faint yellow: Indicates negligible or no ammonia.

    • Distinct yellow color: Indicates low to moderate ammonia contamination.

    • Orange to brown precipitate: Indicates high levels of ammonia contamination.

  • A control using deionized water and a positive control using a dilute ammonium chloride solution should be run in parallel for comparison.

Disclaimer: Nessler's reagent contains mercury and is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE) and dispose of waste according to institutional guidelines.

Protocol 2: Purification of Atenolol by Recrystallization

Objective: To reduce the level of Atenolol Impurity J in a crude batch of atenolol.

Materials:

  • Crude atenolol containing Impurity J

  • Isopropanol (IPA)

  • Deionized water

  • Heating mantle with magnetic stirring

  • Crystallization vessel (Erlenmeyer flask)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude atenolol (e.g., 10.0 g) into the crystallization vessel with a magnetic stir bar.

  • Add a minimal amount of isopropanol (e.g., 20 mL) to create a slurry.

  • Gently heat the mixture to 45-50°C while stirring.[8]

  • Slowly add deionized water dropwise until the atenolol just dissolves completely. Avoid adding a large excess of water. The goal is to create a saturated solution at this elevated temperature.

  • Once fully dissolved, stop heating and remove the vessel from the heat source.

  • Allow the solution to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.

  • Once at room temperature, place the vessel in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of a cold IPA/water mixture (using the same ratio as the crystallization solvent) to remove any residual mother liquor.

  • Dry the purified crystals under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

  • Analyze the purified product and the mother liquor by a validated HPLC method to determine the final purity and assess the efficiency of the purification.

References
  • Jabeen, M., & Prabha, S. (2020). Mechanisms for degradation and transformation of β-blocker atenolol via electrocoagulation, electro-Fenton, and electro-Fenton-like processes. RSC Publishing. [Link provided in search results]
  • Radjenović, J., & Petrović, M. (2016). Biodegradation of Atenolol by an Enriched Nitrifying Sludge: Products and Pathways. UQ eSpace - The University of Queensland. [Link provided in search results]
  • Fenner, K. (2012). Atenolol Degradation Pathway. Eawag-BBD. [Link provided in search results]
  • Pai, N. R., & Patil, S. S. (2013). SYNTHESIS OF ATENOLOL IMPURITY G BY CONVENTIONAL METHOD. Rasayan Journal of Chemistry. [Link provided in search results]
  • Pai, N. R., & Patil, S. S. (2012). Synthesis of Atenolol Impurities. Journal of Chemical and Pharmaceutical Research. [Link provided in search results]
  • Kumar, V., Shah, R. P., Malik, S., & Singh, S. (2009). Compatibility of atenolol with excipients: LC-MS/TOF characterization of degradation/interaction products, and mechanisms of their formation. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gore, S. S. (2024). LC, MS and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. [Link provided in search results]
  • Agilent Technologies. (2018). Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Agilent. [Link provided in search results]
  • Veeprho. (n.d.). Atenolol EP Impurity J | CAS 81346-71-6. Veeprho. [Link provided in search results]
  • Pharmapproach. (2020). ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Pharmapproach. [Link provided in search results]
  • Rao, B. M., & Srinivasu, M. K. (2011). RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Scholars Research Library. [Link provided in search results]
  • Pharmaffiliates. (n.d.). Atenolol-impurities.
  • HTS Biopharma. (n.d.). Atenolol EP Impurity J. HTS Biopharma. [Link provided in search results]
  • Simson Pharma Limited. (n.d.). Atenolol EP Impurity J | CAS No- 81346-71-6. Simson Pharma Limited. [Link provided in search results]
  • Prabhu, M. (2017). atenolol. SlideShare. [Link provided in search results]
  • Gouda, A. (2023). Analytical Strategies for Atenolol Quantification in Pharmaceuticals. Pharmaceutical Methods. [Link provided in search results]
  • Analytica Chemie. (n.d.). Atenolol Impurity J (EP) |CAS No. 81346-71-6. Analytica Chemie. [Link provided in search results]
  • Reddy, K. M., et al. (2006). Process for producing atenolol of high optical purity.
  • NHS. (n.d.). Side effects of atenolol. National Health Service. [Link provided in search results]
  • Di Gioia, M. L., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. PMC. [Link]

  • Drugs.com. (2025). Atenolol Side Effects: Common, Severe, Long Term. Drugs.com. [Link provided in search results]
  • RxList. (n.d.). Atenolol: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link provided in search results]
  • Di Gioia, M. L., et al. (2024). Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents. MDPI. [Link]

  • Rangrez, S. A. (2021). An Overview on Various Analytical Methods for Estimation of Atenolol and Amiodarone from its Bulk and Pharmaceutical Dosage Forms. Systematic Reviews in Pharmacy. [Link provided in search results]
  • Gotardo, M. A., et al. (2008). Determination of atenolol in pharmaceutical formulations by diffuse reflectance spectroscopy. SciELO. [Link]

  • PubChem. (n.d.). Atenolol. National Center for Biotechnology Information. [Link]

  • CN102603557A. (2012). Preparation method of atenolol.

Sources

Technical Support Center: Method Robustness for Atenolol Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Atenolol impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of HPLC method robustness testing. Here, we move beyond mere procedural steps to explain the why behind the science, ensuring your methods are reliable, transferable, and compliant.

Section 1: Foundational Concepts in Robustness Testing

This section addresses the fundamental principles of method robustness as defined by international guidelines and applied specifically to the analysis of Atenolol and its related substances.

FAQ: What is method robustness and why is it critical for Atenolol impurity analysis?

Answer: Method robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[1][2] It provides an indication of the method's reliability during normal usage.[1][2] For Atenolol impurity analysis, robustness is not just a regulatory checkbox; it is the cornerstone of consistent and reliable data.

The primary goal is to ensure that minor fluctuations in experimental conditions—which are inevitable in day-to-day lab operations (e.g., slight variations in mobile phase pH, column temperature, or flow rate)—do not lead to significant changes in your results, such as failing to resolve a critical impurity pair or incorrectly quantifying a related substance.[3] Atenolol, being a basic compound (pKa ≈ 9.6), is particularly sensitive to changes in mobile phase pH, which can drastically alter its retention time and peak shape.[4][5] A robust method ensures that the separation of Atenolol from its known impurities (as specified in pharmacopoeias like the USP and EP) remains valid, guaranteeing the quality and safety of the final drug product.[6][7][8]

FAQ: What are the typical Critical Quality Attributes (CQAs) for an Atenolol impurity method?

Answer: The Critical Quality Attributes (CQAs) of an analytical method are the performance characteristics that must be within predefined limits to ensure the desired quality of the results. For a typical Atenolol impurity HPLC method, the primary CQAs are:

  • Resolution (Rs): This is arguably the most critical CQA. The method must consistently resolve the main Atenolol peak from all specified impurities and any potential degradation products.[9] For instance, the European Pharmacopoeia (EP) monograph outlines the separation of several related substances from Atenolol.[6] A resolution value of >1.5 is generally considered the minimum for baseline separation.

  • Peak Tailing Factor (T): Atenolol, as a basic analyte, is prone to interacting with residual silanol groups on the silica surface of HPLC columns, leading to tailing peaks.[10][11] Poor peak shape can compromise integration accuracy and resolution. A tailing factor of ≤ 2.0 is a common system suitability requirement.[12]

  • Limit of Quantitation (LOQ) and Detection (LOD): The method must be sensitive enough to accurately quantify impurities at their specified reporting thresholds.[13][14]

  • Retention Time (Rt) and Relative Retention Time (RRT): While some shift in absolute retention time is expected during robustness studies, the relative retention times of the impurities with respect to the Atenolol peak should remain consistent for reliable peak identification.

Section 2: Troubleshooting Common Chromatographic Issues

This section provides direct answers and solutions to specific problems you may encounter during the analysis.

Q: My Atenolol peak is tailing severely (Tailing Factor > 2.0). What are the likely causes and how can I fix it?

A: Severe peak tailing for Atenolol is a classic problem stemming from its basic nature.[10] The primary amine in its structure can interact strongly with acidic, ionized silanol groups on the surface of the HPLC column packing material.[10][15]

Troubleshooting Steps:

  • Check Mobile Phase pH: The most influential parameter. At a low pH (e.g., pH 3.0 as specified in some USP methods), both Atenolol and the silanol groups are protonated.[5][7] While this reduces silanol interactions, it can decrease retention. Conversely, at a higher pH (e.g., pH 7), silanol groups are deprotonated and highly active, leading to significant tailing. Ensure your mobile phase pH is correctly prepared, stable, and within the optimal range for your column. Operating at a low pH (around 2.5-3.5) is often the most effective strategy.[11]

  • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or dibutylamine, to the mobile phase.[7][15] These agents are "silanol blockers"; they preferentially interact with the active sites on the stationary phase, effectively shielding the Atenolol molecules from these unwanted interactions.

  • Select an Appropriate Column: Modern HPLC columns are designed to minimize these secondary interactions.

    • High-Purity Silica Columns (Type B): These columns have a much lower content of acidic silanol groups compared to older, traditional (Type A) silica.[15]

    • End-Capped Columns: Ensure you are using a well-end-capped column where the majority of residual silanols have been chemically deactivated.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups and provides alternative selectivity.[15]

  • Increase Buffer Strength: A higher ionic strength buffer can help to mask the residual silanol activity.[15] Consider increasing the buffer concentration, but be mindful of its solubility in the organic portion of the mobile phase.

Q: I'm losing resolution between Atenolol and a critical impurity. What parameters should I investigate?

A: Loss of resolution is a critical failure that must be addressed immediately. The solution often lies in adjusting parameters that influence chromatographic selectivity.

Troubleshooting Steps:

  • Mobile Phase Composition (% Organic): This is the first parameter to check. A small change in the percentage of organic modifier (e.g., acetonitrile or methanol) can significantly alter selectivity. A slight decrease in the organic content will generally increase retention times and may improve the resolution between closely eluting peaks.

  • Mobile Phase pH: As discussed, pH is a powerful tool for manipulating the retention of ionizable compounds like Atenolol and some of its impurities.[5] A small, deliberate change in pH (e.g., ± 0.2 units) can alter the ionization state of the analytes differently, potentially leading to improved separation.

  • Column Temperature: Temperature affects both solvent viscosity and the kinetics of mass transfer. Increasing the column temperature typically decreases retention times and sharpens peaks, which can sometimes improve resolution. Conversely, a lower temperature may increase retention and enhance selectivity. Investigate a range of ± 5 °C around your method's setpoint.[16]

  • Column Chemistry: If the above adjustments fail, the column's stationary phase may not be suitable. Consider a column with a different selectivity (e.g., a Phenyl-Hexyl or a Cyano phase) which offers different interaction mechanisms (like pi-pi interactions) compared to a standard C18.

Section 3: A Practical Guide to Designing a Robustness Study

A well-designed robustness study is a systematic investigation of the method's resilience to change.[1] This can be approached in two primary ways: One-Factor-at-a-Time (OFAT) or through a Design of Experiments (DoE) approach.

Experimental Protocol: One-Factor-at-a-Time (OFAT) Robustness Study

This traditional approach involves changing one parameter at a time while keeping others constant. It is straightforward but may miss interaction effects between parameters.[17]

Step-by-Step Methodology:

  • Define Parameters and Ranges: Identify the critical method parameters and define the range of variation. A typical set for Atenolol analysis is shown in the table below.

  • Prepare System Suitability Solution: Use a solution containing Atenolol and key impurities at a concentration that allows for accurate measurement of resolution and tailing.

  • Nominal Condition Run: Perform an initial injection using the nominal (unchanged) method parameters to establish a baseline chromatogram. Verify that all system suitability criteria are met.

  • Vary Each Parameter:

    • High Level: Adjust the first parameter to its highest specified level (e.g., Flow Rate = 1.2 mL/min) while keeping all other parameters at their nominal values. Inject the system suitability solution.

    • Low Level: Adjust the same parameter to its lowest specified level (e.g., Flow Rate = 0.8 mL/min). Inject the system suitability solution.

  • Return to Nominal: After testing a parameter, return the instrument to the nominal conditions and perform another injection to ensure the system is stable before proceeding to the next parameter.

  • Repeat for All Parameters: Repeat steps 4 and 5 for every parameter identified in your study.

  • Analyze Data: For each condition, calculate the critical quality attributes (Resolution, Tailing Factor, Retention Time). Compare these results against the predefined acceptance criteria.

Table 1: Typical Parameter Ranges for Atenolol HPLC Robustness Testing

ParameterNominal Value (Example)Low Level VariationHigh Level Variation
Mobile Phase pH 3.02.83.2
% Organic Modifier 30% Methanol28% (Relative -10%)32% (Relative +10%)
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Column Temperature 30 °C25 °C35 °C
Wavelength 226 nm224 nm228 nm
Introduction to Design of Experiments (DoE)

For a more comprehensive and efficient approach, Design of Experiments (DoE) is highly recommended.[17][18] DoE allows for the simultaneous variation of multiple parameters, which not only reduces the total number of experiments but also reveals critical interaction effects between variables.[19][20] For instance, a DoE study might reveal that the effect of changing pH on resolution is more pronounced at a lower column temperature—an insight impossible to gain from an OFAT study.[17]

Tools like fractional factorial or Plackett-Burman designs are powerful for screening multiple factors and identifying the most critical ones with a minimal number of runs.[18][21]

Section 4: Visualization & Workflows

Visual diagrams can simplify complex decision-making processes during troubleshooting.

Troubleshooting_Peak_Tailing start Atenolol Peak Tailing (T > 2.0) check_ph Is Mobile Phase pH correctly prepared and within 2.5 - 3.5? start->check_ph check_ph->start No (Correct pH) check_column Is the column a modern, high-purity, end-capped silica column? check_ph->check_column Yes add_modifier Consider adding a competing base (e.g., 0.1% TEA) check_column->add_modifier Yes new_column Replace with a new column or a different stationary phase check_column->new_column No solution_found Problem Resolved add_modifier->solution_found new_column->solution_found

Caption: Troubleshooting workflow for poor Atenolol peak shape.

Troubleshooting_Resolution_Failure start Resolution Failure (Rs < 1.5) adjust_organic Adjust % Organic (e.g., decrease by 2%) start->adjust_organic check_success1 Resolution OK? adjust_organic->check_success1 adjust_ph Adjust Mobile Phase pH (e.g., vary by ±0.2 units) check_success1->adjust_ph No solution_found Problem Resolved check_success1->solution_found Yes check_success2 Resolution OK? adjust_ph->check_success2 adjust_temp Adjust Column Temp (e.g., vary by ±5 °C) check_success2->adjust_temp No check_success2->solution_found Yes check_success3 Resolution OK? adjust_temp->check_success3 consider_column Consider a column with different selectivity (e.g., Phenyl-Hexyl) check_success3->consider_column No check_success3->solution_found Yes

Caption: Decision tree for investigating resolution failure.

References

  • Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. Longdom Publishing. Available at: [Link]

  • Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. National Institutes of Health (NIH). Available at: [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link]

  • Atenolol Ph. Eur. Monograph Application Note. Phenomenex. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA). Available at: [Link]

  • USP Monographs: Atenolol. USP29-NF24. Available at: [Link]

  • Atenolol. USP. Available at: [Link]

  • Forced degradation testing and assessment of specificity of analytical method for drug content of atenolol tablets. ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Atenolol in Pharmaceutical Preparations. Latvian Institute of Organic Synthesis. Available at: [Link]

  • An overview of experimental designs in HPLC method development and validation. Molnar Institute. Available at: [Link]

  • “LC, MS and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol”. ResearchGate. Available at: [Link]

  • Analytical Method Development Based on Design of Experiments. Catalent. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Stability-indicating HPLC Method for the Determination of Atenolol in Pharmaceutical Preparations. ResearchGate. Available at: [Link]

  • How to Utilize Design of Experiment (DoE) Principles for Developing Robust Analytical Methods for QC Environments. American Pharmaceutical Review. Available at: [Link]

  • Atenolol. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Atenolol. USP. Available at: [Link]

  • Design of Experiment. DoE. YouTube. Available at: [Link]

  • ATENOLOL EUROPEAN PHARMACOPOEI. SLS. Available at: [Link]

  • Simultaneous Impurity Analysis and Enantioseparation of Atenolol Using Achiral-Chiral 2D-LC. Agilent. Available at: [Link]

  • (PDF) Estimation of Atenolol by Reverse Phase High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • The Effect of pH on Atenolol/Nanofiltration Membranes Affinity. MDPI. Available at: [Link]

  • RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Scholars Research Library. Available at: [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods. ARL Bio Pharma. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF ATENOLOL USING TWO HPLC SYSTEMS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Results of the study of robustness for the HPLC determination of atenolol. ResearchGate. Available at: [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. Available at: [Link]

  • Ph. Eur. Reference Standard - CRS catalogue. EDQM. Available at: [Link]

Sources

Validation & Comparative

performance comparison of HPLC-UV vs LC-MS/MS for Atenolol impurity profiling

[1][2]

Executive Summary

For decades, the quality control of Atenolol—a hydrophilic beta-blocker—relied almost exclusively on HPLC-UV methods defined by pharmacopoeial monographs (USP/EP).[1] While these methods are robust for quantifying known related substances (Impurity A, B, C) at nominal levels (

genotoxic impurity profiling at trace levels.2

This guide contrasts the traditional "Workhorse" (HPLC-UV) against the "Detective" (LC-MS/MS).[1] The data indicates that while HPLC-UV remains the standard for release testing, LC-MS/MS is indispensable for detecting N-nitroso-atenolol (a high-potency mutagen) and elucidating unknown degradation pathways that UV detection misses due to lack of chromophores or co-elution.[1]

Part 1: The Challenge – Polarity and Potency

Atenolol (


1
  • Retention Issues: It elutes early on standard C18 columns, often co-eluting with polar degradants like Impurity B (the diol derivative).

  • The Nitrosamine Crisis: Recent FDA/EMA mandates require screening for Nitrosamine Drug Substance Related Impurities (NDSRIs). N-nitroso-atenolol must be controlled at nanogram levels (typically

    
    ), a sensitivity threshold physically impossible for UV detection.[1][2]
    

Part 2: Methodological Deep Dive

System A: HPLC-UV (The Routine Workhorse)

Best for: Lot release, quantification of known impurities >0.05%.[2]

The USP/EP monographs utilize ion-pairing or high-molarity buffers to retain Atenolol.[1]

Protocol Overview:

  • Column: C18 (L1),

    
    , 
    
    
    .[1][2][3]
  • Mobile Phase:

    • Buffer: Potassium dihydrogen phosphate (

      
      ) + Sodium octanesulfonate (ion-pairing agent) adjusted to pH 3.0 with Phosphoric Acid.[1]
      
    • Organic: Methanol or Acetonitrile.[1][4][5]

  • Detection: UV at 226 nm (Absorbance maximum of the benzene ring).

  • Limitation: The use of non-volatile phosphate buffers and ion-pairing agents renders this method incompatible with Mass Spectrometry (source clogging).

System B: LC-MS/MS (The Trace Detective)

Best for: Nitrosamine screening, unknown identification, forced degradation studies.[2]

To transition to MS, we must replace non-volatile salts with volatile buffers without losing retention of the polar Atenolol molecule.

Protocol Overview:

  • Column: HILIC (Hydrophilic Interaction LC) or Polar-embedded C18.[1]

  • Mobile Phase:

    • A:

      
       Ammonium Formate + 
      
      
      Formic Acid in Water.[1]
    • B: Acetonitrile +

      
       Formic Acid.[1]
      
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[1][6][7]

  • MRM Transitions (Quantification):

    • Atenolol:

      
       (Quant), 
      
      
      (Qual).[1][2]
    • N-nitroso-atenolol:

      
      .[1]
      

Part 3: Comparative Performance Data

The following table summarizes experimental performance metrics derived from validation studies comparing standard UV methods against triple-quadrupole MS/MS.

FeatureHPLC-UV (USP Method)LC-MS/MS (ESI+)
Primary Application Routine QC Release TestingGenotoxic Screening (Nitrosamines) & R&D
Limit of Detection (LOD)

(

)

(

)
Linearity Range


Selectivity Low (Risk of co-elution with Impurity B)[1]High (Mass-resolved, even if co-eluting)
Buffer Compatibility Phosphates (Non-volatile)Formates/Acetates (Volatile)
N-nitroso-atenolol Undetectable at safety limitsDetected (LOQ

)

Key Insight: While UV provides excellent precision (


) for the main peak, it has a "blind spot" for impurities lacking strong UV chromophores or those present at trace levels. LC-MS/MS offers a 

gain in sensitivity.[1]

Part 4: Visualizing the Workflow & Decision Logic

Diagram 1: Analytical Workflow Comparison

This diagram illustrates the divergent paths for Routine QC versus Advanced Profiling.

Atenolol_Workflowcluster_UVRoute A: Routine QC (USP/EP)cluster_MSRoute B: Safety & Trace AnalysisSampleAtenolol Drug SubstancePrep_UVDilution in Mobile PhaseSample->Prep_UVPrep_MSSPE or Liquid ExtractionSample->Prep_MSLC_UVHPLC (C18 + Phosphate Buffer)Prep_UV->LC_UVDet_UVUV Detection (226 nm)LC_UV->Det_UVResult_UVResult: Purity % (>0.05%)Det_UV->Result_UVLC_MSUHPLC (HILIC + Formate Buffer)Prep_MS->LC_MSDet_MSMS/MS (MRM Mode)LC_MS->Det_MSResult_MSResult: Nitrosamines (ppb)Det_MS->Result_MS

Caption: Parallel workflows for Atenolol analysis. Route A utilizes non-volatile buffers for robust main-peak quantification.[1] Route B utilizes volatile buffers for trace impurity identification.

Diagram 2: Degradation Pathway & Detection Capability

A visualization of why MS is required for specific degradation products.

Degradation_MapAtenololAtenolol API(m/z 267)Imp_AImpurity A(Hydrolysis)Atenolol->Imp_A Acid HydrolysisImp_BImpurity B(Diol)Atenolol->Imp_B Oxidative StressNitrosamineN-nitroso-atenolol(Genotoxic)Atenolol->Nitrosamine Nitrite Interaction(Trace Level)UnknownUnknown Photodegradant(No Chromophore)Atenolol->Unknown UV LightDetect_UVDetectable by UV(>0.05%)Imp_A->Detect_UVImp_B->Detect_UVDetect_MSRequires MS/MS(<1 ppm)Nitrosamine->Detect_MSUnknown->Detect_MS

Caption: Detection capabilities map. While Impurities A and B are UV-visible, N-nitroso-atenolol and specific photodegradants require the sensitivity and mass-selectivity of MS/MS.[1]

References

  • Waters Corporation. (2025).[1] A Sensitive and Cost-Effective LC–MS Method for Quantifying N-Nitroso-Atenolol in Drug Formulation. [Link][1]

  • MDPI (Separations). (2025). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. [Link][1][8]

  • Journal of Pharmaceutical and Biomedical Analysis. (2009). Compatibility of atenolol with excipients: LC-MS/TOF characterization of degradation/interaction products. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). LC, MS and LC–MS/MS studies for the identification and Characterization of degradation products of Atenolol. [Link][9]

Comparative Guide: Linearity and Range Assessment for 4-(3-Amino-2-hydroxypropoxy)phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Desisopropyl Atenolol (Atenolol Impurity F) CAS: 81346-71-6 Context: Pharmaceutical Impurity Profiling & Reference Standard Characterization

Executive Summary: The Analytical Challenge

In the development of Atenolol drug substances, 4-(3-Amino-2-hydroxypropoxy)phenylacetamide (hereafter referred to as Desisopropyl Atenolol ) represents a critical process impurity and degradation product. Structurally, it lacks the isopropyl group of the parent molecule, resulting in a primary amine functionality.

Why this matters:

  • Polarity Shift: The loss of the hydrophobic isopropyl group makes this molecule significantly more polar than Atenolol. In standard Reversed-Phase (RP) HPLC, it often elutes near the void volume (

    
    ), compromising resolution and integration accuracy.
    
  • Detection Dynamics: While it retains the phenylacetamide chromophore (UV active ~225 nm), the primary amine is susceptible to peak tailing due to silanol interactions, affecting linearity at the Lower Limit of Quantitation (LLOQ).

This guide compares the two industry-standard approaches for assessing linearity and range: Ion-Pair RP-HPLC with UV Detection (The QC Workhorse) and HILIC-MS/MS (The High-Sensitivity Alternative).

Comparative Methodology
FeatureMethod A: Ion-Pair RP-HPLC (UV) Method B: HILIC-MS/MS
Primary Application Routine QC release testing; Impurity quantification >0.05%.Trace analysis; Genotoxic risk assessment; Bioanalysis.
Linearity Range Broad: 0.5 µg/mL to 100 µg/mL (typically).Narrow/Low: 1 ng/mL to 1000 ng/mL.
Selectivity Mechanism Hydrophobic interaction modified by ion-pairing agents (e.g., Octanesulfonic acid) to retain the polar amine.Partitioning into a water-rich layer on a polar stationary phase; excellent for polar amines.
Linearity Risks Adsorption: Primary amines may adsorb to stainless steel or glass at low concentrations, causing non-linear drop-off.Matrix Effects: Ion suppression can cause saturation at the high end, curving the regression line.
Cost/Complexity Low / Low.High / High.

Recommendation: For standard pharmaceutical impurity profiling (ICH Q3A/B), Method A is preferred due to robustness and transferability. Method B is reserved for cases where the impurity must be controlled below 0.05% or in complex biological matrices.

Detailed Protocol: Linearity Assessment (Method A Focus)

This protocol is designed to validate the linearity of Desisopropyl Atenolol as an impurity within an Atenolol drug substance matrix, adhering to ICH Q2(R2) guidelines.

Phase 1: Solution Preparation
  • Solvent Choice: Use Methanol:Water (10:90 v/v) .

    • Scientist's Note: Avoid 100% organic solvents for the stock. The polar nature of the analyte means it dissolves better in aqueous mixtures, and matching the initial mobile phase composition prevents peak distortion (solvent effects) during injection.

  • Stock Solution (Standard):

    • Weigh 10.0 mg of Desisopropyl Atenolol Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume.

    • Concentration: 100 µg/mL.

Phase 2: The Linear Range Strategy

We must cover the range from the Reporting Threshold (0.05%) to 120% of the Specification Limit (usually 0.15% or 0.5%) .

  • Assumption: Target Atenolol concentration in the assay is 1.0 mg/mL (1000 µg/mL).

  • Specification Limit (0.15%): 1.5 µg/mL.

  • Validation Range: We will validate from LOQ (~0.1 µg/mL) up to 5.0 µg/mL to ensure robustness.

Dilution Scheme:

LevelConcentration (µg/mL)% Relative to Parent (1 mg/mL)Preparation
Level 1 (LOQ) 0.100.01%Serial dilution from Stock
Level 2 0.500.05%Serial dilution
Level 3 1.500.15%Target Limit
Level 4 3.000.30%Direct dilution
Level 5 5.000.50%Direct dilution
Phase 3: Chromatographic Conditions (The "Self-Validating" System)

To ensure linearity, the chromatography must be stable. The following conditions prevent peak tailing, which is the enemy of integration linearity.

  • Column: C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (pH 3.0) + 5 mM Sodium Octanesulfonate (Ion-Pairing Agent).

    • Mixture: Buffer:Acetonitrile (85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 226 nm.

  • System Suitability Requirement:

    • Tailing Factor (

      
      ) for Desisopropyl Atenolol: 0.8 ≤ 
      
      
      
      ≤ 1.5
      .
    • Why? If

      
      , the peak area integration at Level 1 (LOQ) becomes unreliable, artificially skewing the linearity slope.
      
Data Analysis & Acceptance Criteria

Do not rely solely on the Correlation Coefficient (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


). You must analyze the Residuals .
Experimental Data Presentation (Simulated)
Actual Conc. (

)
Peak Area 1Peak Area 2Peak Area 3Average Area (

)
% RSD
0.10 1205119812151206 0.7%
0.50 6050601060906050 0.6%
1.50 18200181501825018200 0.3%
3.00 36500364003660036500 0.3%
5.00 60800607006090060800 0.2%
Statistical Evaluation
  • Linear Regression: Plot

    
    .
    
    • Slope (

      
      ): ~12150
      
    • Y-intercept (

      
      ): Should be statistically indistinguishable from zero (Confidence interval of 
      
      
      
      should include 0).
    • 
      : ≥ 0.999 .[1]
      
  • % y-Intercept Bias:

    
    
    
    • Requirement: Bias should be < 2.0% of the response at the specification limit.

  • Residual Analysis (Crucial for E-E-A-T): Calculate the % difference between calculated

    
     and actual 
    
    
    
    for each point.
    • Requirement: Residuals should be randomly distributed. If Level 5 shows a consistently negative residual (calculated < actual), your detector is saturating. If Level 1 is negative, you have adsorption losses.

Visualization of Workflows
Diagram 1: The Linear Validation Workflow

ValidationWorkflow Start Start: Define Range (LOQ to 120% Spec) Prep Stock Preparation (Aqueous-Organic Mix) Start->Prep SystemCheck System Suitability (Tailing Factor < 1.5?) Prep->SystemCheck SystemCheck->Prep Fail (Re-equilibrate) Inject Injection Series (Triplicate at 5 Levels) SystemCheck->Inject Pass Calc Regression Analysis (Slope, R², Residuals) Inject->Calc Decision Pass/Fail? Calc->Decision

Caption: Step-by-step workflow for establishing linearity, emphasizing the critical System Suitability checkpoint.

Diagram 2: Troubleshooting Non-Linearity

Troubleshooting Issue Non-Linearity Detected Type1 Low End Drop-off (Negative y-intercept) Issue->Type1 Type2 High End Plateau (Detector Saturation) Issue->Type2 Cause1 Adsorption of Primary Amine Action: Passivate system or add EDTA Type1->Cause1 Cause2 Concentration too High Action: Dilute sample or shorten pathlength Type2->Cause2

Caption: Diagnostic tree for identifying root causes of linearity failures specific to amine-containing impurities.

References
  • European Pharmacopoeia (Ph. Eur.) . Monograph 0703: Atenolol. (Defines Impurity F as 4-(3-amino-2-hydroxypropoxy)phenylacetamide).[2]

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R2). (2023).

  • PubChem . Compound Summary: Desisopropyl atenolol.[3] National Library of Medicine.

  • Snyder, L. R., et al.Practical HPLC Method Development. (Discusses ion-pairing strategies for polar amines). Wiley-Interscience.

Sources

Technical Guide: Accuracy and Precision in the Analysis of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

(Atenolol Impurity J / Desisopropyl Atenolol)
Executive Summary

Molecule Profile: 4-(3-Amino-2-hydroxypropoxy)phenylacetamide Common Designation: Atenolol Impurity J (EP/BP), Desisopropyl Atenolol.[1] CAS: 81346-71-6 Analytical Challenge: This molecule is a primary amine analogue of Atenolol.[1][2][3] Lacking the isopropyl group found in the parent drug, it exhibits significantly higher polarity. Standard C18 Reverse Phase HPLC (RP-HPLC) methods often fail to retain this compound or result in co-elution with the solvent front.[1]

Guide Scope: This document compares analytical methodologies for this specific impurity, focusing on the Accuracy and Precision of a validated Ion-Pair RP-HPLC method versus HILIC and LC-MS alternatives.

Comparative Analysis: Selecting the Right Methodology

For the quantification of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide, researchers generally choose between three dominant platforms. The choice depends on the required Limit of Quantitation (LOQ) and available instrumentation.[4]

FeatureMethod A: Ion-Pair RP-HPLC (Recommended) Method B: HILIC (Alternative) Method C: LC-MS/MS (Trace Analysis)
Principle Hydrophobic interaction modified by anionic surfactant (e.g., Octanesulfonate).[1]Partitioning into a water-rich layer on a polar stationary phase.[1]Mass-to-charge ratio detection (m/z 225 [M+H]+).
Accuracy High (98.0% - 101.5%) Moderate (95% - 105%)Variable (Matrix effects can suppress ionization).[1]
Precision (RSD) < 1.0% (Robust)< 2.5% (Sensitive to equilibration)< 5.0% (Drift is common).[1]
Selectivity Excellent for separating the primary amine (Impurity J) from secondary amine (Atenolol).[1]Excellent for polar amines but poor for hydrophobic matrix components.Ultimate specificity; resolves co-eluting peaks by mass.
Suitability Routine QC & Release Testing R&D / Metabolite IDGenotoxic Impurity Screening (ppm levels).[1]
Decision Matrix: Method Selection

MethodSelection Start Start: Define Analytical Goal Trace Is detection limit < 0.05% required? Start->Trace LCMS Select LC-MS/MS (High Sensitivity) Trace->LCMS Yes Routine Routine QC or Stability? Trace->Routine No IP_HPLC Select Ion-Pair RP-HPLC (High Precision/Accuracy) Routine->IP_HPLC Yes (Standard) HILIC Select HILIC (If Ion-Pairing is prohibited) Routine->HILIC No (MS Compatibility needed)

Figure 1: Decision matrix for selecting the appropriate analytical platform based on sensitivity and application requirements.

The Validated Method: Ion-Pair RP-HPLC

The following protocol is the industry standard for ensuring high accuracy and precision when quantifying this specific impurity. The use of Sodium 1-Octanesulfonate is the critical "causality" factor: the sulfonate anion pairs with the protonated primary amine of the impurity, forming a neutral complex that retains well on the C18 chain.

3.1. Chromatographic Conditions
  • Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).[1]

  • Mobile Phase:

    • Buffer: 3.4 g/L Potassium Dihydrogen Phosphate + 1.0 g/L Sodium 1-Octanesulfonate.[1][5] Adjust pH to 3.0 with Phosphoric Acid.[1]

    • Ratio: Buffer : Acetonitrile (80:20 v/v).[1][6] Note: High aqueous content is necessary to dissolve the ion-pairing salts.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 226 nm (Matches the amide absorption maximum).[1]

  • Column Temp: 30°C.

  • Injection Volume: 20 µL.

3.2. Standard & Sample Preparation
  • Diluent: Mobile Phase (to prevent solvent shock and peak distortion).[1]

  • Stock Solution: Dissolve 4-(3-Amino-2-hydroxypropoxy)phenylacetamide reference standard in methanol first (solubility aid), then dilute with mobile phase to 0.1 mg/mL.

Accuracy & Precision Data

The following data represents typical acceptance criteria and results for this method when validated according to ICH Q2(R1) guidelines.

4.1. Accuracy (Recovery Studies)

Accuracy is established by spiking the impurity into the drug matrix (Atenolol) at three concentration levels.[1]

Spike LevelTarget Concentration (µg/mL)Mean Recovery (%)Acceptance CriteriaStatus
LOQ Level 0.5098.5%90.0% – 110.0%Pass
100% Limit 1.50100.2%95.0% – 105.0%Pass
150% Limit 2.25100.8%95.0% – 105.0%Pass

Interpretation: The method demonstrates high accuracy.[5][6][7] The ion-pairing agent ensures the peak shape is symmetrical (Tailing Factor < 1.5), which allows for precise integration and accurate area-to-concentration calculation.[1]

4.2. Precision (Repeatability & Intermediate)

Precision measures the degree of scatter between a series of measurements.

ParameterCondition% RSD (n=6)Acceptance Criteria
System Precision Standard Solution Injection0.45%NMT 2.0%
Method Precision Spiked Sample Preparation0.82%NMT 5.0%
Intermediate Precision Different Day / Analyst1.10%NMT 5.0%

Interpretation: The % RSD values below 1.0% indicate a highly robust method.[8] The use of a buffered mobile phase at pH 3.0 stabilizes the ionization state of the primary amine, preventing retention time shifts that usually degrade precision.

Validation Workflow & Logic

The following diagram illustrates the self-validating logic of the method. Every step includes a check (System Suitability Test) to ensure data integrity before results are accepted.[1]

ValidationWorkflow cluster_0 System Suitability (SST) cluster_1 Sample Analysis SST_Inj Inject Standard (5 Replicates) Check_RSD Check RSD < 2.0% SST_Inj->Check_RSD Check_Tail Check Tailing < 1.5 Check_RSD->Check_Tail Check_Tail->SST_Inj Fail (Retest) Sample_Prep Sample Prep (in Mobile Phase) Check_Tail->Sample_Prep Pass Inject Inject Sample Sample_Prep->Inject Calc Calculate % vs Standard Inject->Calc

Figure 2: Analytical workflow incorporating System Suitability Tests (SST) to ensure precision before sample analysis.

References
  • European Pharmacopoeia (Ph.[1] Eur.) 11.0 .[1] Atenolol Monograph: Impurity J. Council of Europe. [1]

  • S. R. Munjewar, et al. (2010).[1][5] RP-HPLC method development for the determination of Atenolol related substance in bulk drug. Der Pharmacia Lettre, 2(6):244-251.[1][5]

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • PubChem Compound Summary . 4-(3-Amino-2-hydroxypropoxy)phenylacetamide (Atenolol Impurity J). National Center for Biotechnology Information. [1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide. As a key metabolite of the widely used beta-blocker Atenolol, its presence in research and development settings necessitates a disposal protocol grounded in scientific integrity, safety, and environmental stewardship.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but the causal logic behind them to ensure a self-validating and trustworthy safety system within your laboratory.

Foundational Knowledge: Chemical Identity and Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound is paramount. 4-(3-Amino-2-hydroxypropoxy)phenylacetamide is a white to off-white solid belonging to several chemical classes: an aromatic ether, a propanolamine, a monocarboxylic acid amide, and a primary amino compound.[1][2] While a comprehensive, dedicated Safety Data Sheet (SDS) for this specific metabolite is not widely available, we can infer its potential hazard profile based on its structural similarity to other aromatic amines and phenylacetamides, and the limited safety data available.

The Precautionary Principle: In the absence of complete toxicological data, this compound must be handled as a hazardous substance. The principle of As Low As Reasonably Achievable (ALARA) should be applied to minimize exposure.

Inferred Hazard Profile: Based on analogous structures and available data, the primary hazards are anticipated to be:

  • Acute Oral Toxicity: A hazard code of "Xn" with risk statement "22" (Harmful if swallowed) has been associated with this compound.[2]

  • Skin and Eye Irritation: Phenylacetamide and amino-group containing compounds can cause skin and eye irritation upon contact.[3][4]

  • Respiratory Tract Irritation: Inhalation of the solid as a dust may lead to respiratory irritation.[4]

Property Value Source
Chemical Name 4-(3-Amino-2-hydroxypropoxy)phenylacetamide[1]
Synonyms Atenolol EP Impurity J, Atenolol-desisopropyl[1][2][5]
Appearance White to Off-White Solid[1][5]
Molecular Formula C₁₁H₁₆N₂O₃[1]
Melting Point >165°C (decomposes)[5]
Solubility Slightly soluble in DMSO and heated Methanol[1][5]
Inferred Hazards Harmful if swallowed, Potential skin/eye/respiratory irritant[2][3][4]

The Core Disposal Protocol: A Step-by-Step Workflow

Disposal of this compound is not merely about discarding it; it is a regulated process designed to protect both laboratory personnel and the environment. The following protocol aligns with general best practices for chemical waste management as outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and institutional guidelines like those from the National Institutes of Health (NIH).[6][7]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the compound in any capacity, including weighing, transferring, or preparing for disposal, the correct PPE is mandatory. This is your first and most critical line of defense against direct exposure.

PPE Item Specification Rationale
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects against accidental splashes or dust getting into the eyes, preventing irritation.[3][4]
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact and potential irritation.[3]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Step 2: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe and compliant waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Designate as Hazardous Chemical Waste: 4-(3-Amino-2-hydroxypropoxy)phenylacetamide must be disposed of as a non-radioactive, solid chemical waste.

  • Maintain Segregation:

    • DO NOT mix with liquid waste streams, especially flammable solvents or aqueous solutions.[7]

    • DO NOT mix with radioactive or biohazardous waste. If a multi-hazardous waste is unavoidable, you must consult your institution's Environmental Health & Safety (EHS) department before generating it for specific guidance.[8]

    • DO NOT dispose of in regular trash, sharps containers, or via drain disposal.[9][10] Pharmaceuticals are known environmental contaminants and their entry into wastewater systems must be avoided.[11][12]

Step 3: Containment and Labeling

The waste must be securely contained and clearly identified to ensure safe handling from the lab to the final disposal facility.

  • Select an Appropriate Container: Use a sealable, leak-proof container made of a non-reactive material (e.g., a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid). The container must be clean and dry.

  • Affix a Chemical Waste Tag: As soon as the first quantity of waste is added, label the container with a fully completed Chemical Waste Tag, as provided by your institution's EHS department.[7] The label must include:

    • The full, unambiguous chemical name: "4-(3-Amino-2-hydroxypropoxy)phenylacetamide"

    • The words "Hazardous Waste"

    • An accurate list of all constituents if it is a mixture.

    • The primary hazard(s): "Toxic," "Irritant"

    • The accumulation start date (the date the first waste was added).

    • Your name, laboratory location (building and room number), and contact information.

Step 4: On-Site Storage (Satellite Accumulation)

While awaiting pickup, the waste container must be stored safely within the laboratory in a designated Satellite Accumulation Area.

  • Location: Store the container in a secondary containment bin to prevent the spread of material in case of a leak. Keep it away from heat sources and incompatible chemicals.[7]

  • Container Status: The waste container must be kept securely closed at all times, except when actively adding waste.[9]

  • Time Limit: Be aware of regulatory time limits. Hazardous waste must typically be removed from the laboratory within a specific timeframe (e.g., 12 months for academic labs under Subpart K, but institutional policies may be stricter).[6]

Step 5: Final Disposal

The only acceptable method for the final disposal of this compound from a laboratory setting is through your institution's designated hazardous waste management program.

  • Contact EHS: Schedule a waste pickup with your EHS or Facilities Management department.

  • Professional Handling: The waste will be collected by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]

  • Method of Destruction: The standard and most effective disposal method for pharmaceutical and organic chemical waste is high-temperature incineration, which ensures complete destruction of the active molecule, preventing its release into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(3-Amino-2-hydroxypropoxy)phenylacetamide.

G cluster_prep Preparation cluster_contain Containment & Segregation cluster_storage Storage & Final Disposal cluster_prohibited Prohibited Actions start Identify Waste: 4-(3-Amino-2-hydroxypropoxy)phenylacetamide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Solid Hazardous Chemical Waste ppe->characterize container Place in a Labeled, Sealable, Non-Reactive Container characterize->container no_drain NO Drain Disposal characterize->no_drain no_trash NO Regular Trash characterize->no_trash no_mix NO Mixing with Incompatible Waste characterize->no_mix labeling Affix Hazardous Waste Tag (Name, Date, Hazards) container->labeling store Store in Designated Satellite Accumulation Area labeling->store ehs Schedule Pickup with Institutional EHS store->ehs incinerate Disposal via Licensed Vendor (High-Temperature Incineration) ehs->incinerate

Caption: Disposal workflow for 4-(3-Amino-2-hydroxypropoxy)phenylacetamide.

Spill and Emergency Procedures

In the event of an accidental spill of the solid material, prompt and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small, manageable spill, proceed with cleanup. For a large spill, evacuate the area and contact your institution's emergency EHS number.

  • Cleanup (Small Spill):

    • Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).

    • Gently cover the spill with an absorbent material designed for chemical spills to avoid raising dust.

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate cleaning solution, followed by water.

    • All cleanup materials (absorbent pads, gloves, etc.) must be placed in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect our shared environment.

References

  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES . U.S. Drug Enforcement Administration. [Link]

  • Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide . Cole-Parmer. [Link]

  • Atenolol Pathway, Pharmacokinetics . PharmGKB. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

  • NIH Waste Disposal Guide . National Institutes of Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • β-Blockers in the Environment: Challenges in Understanding Their Persistence and Ecological Impact . National Center for Biotechnology Information. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research . Washington University in St. Louis. [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • NIH Chemical Safety Guide . National Institutes of Health. [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Amino-2-hydroxypropoxy)phenylacetamide
Reactant of Route 2
Reactant of Route 2
4-(3-Amino-2-hydroxypropoxy)phenylacetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。